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  • Product: (R)-(-)-Agrimol B
  • CAS: 125292-98-0

Core Science & Biosynthesis

Foundational

(R)-(-)-Agrimol B chemical structure and properties

Title: (R)-(-)-Agrimol B: A Comprehensive Technical Whitepaper on Chemical Properties, Mechanisms, and Therapeutic Applications Executive Summary (R)-(-)-Agrimol B is a naturally occurring acylphloroglucinol derivative p...

Author: BenchChem Technical Support Team. Date: March 2026

Title: (R)-(-)-Agrimol B: A Comprehensive Technical Whitepaper on Chemical Properties, Mechanisms, and Therapeutic Applications

Executive Summary

(R)-(-)-Agrimol B is a naturally occurring acylphloroglucinol derivative primarily isolated from the root-sprouts of Agrimonia pilosa Ledeb., a plant with a rich history in traditional medicine [5]. Recent pharmacological research has repositioned this polyphenol as a highly potent bioactive molecule with profound anti-adipogenic, anticancer, and antibacterial properties. This whitepaper provides an authoritative, in-depth analysis of the chemical structure, molecular mechanisms, and validated experimental methodologies associated with (R)-(-)-Agrimol B, serving as a foundational guide for researchers and drug development professionals.

Chemical Identity and Structural Properties

(R)-(-)-Agrimol B belongs to the class of phenols, specifically characterized as a complex acylphloroglucinol. Its structure features multiple phenolic hydroxyl groups and methoxy substitutions, which dictate its high solubility in organic solvents and its capacity to interact with multiple intracellular protein targets via hydrogen bonding and hydrophobic interactions.

Table 1: Physicochemical Properties of (R)-(-)-Agrimol B

PropertyValue
Chemical Name (2S)-1-[3,5-Bis[[2,6-dihydroxy-4-methoxy-3-methyl-5-(1-oxobutyl)phenyl]methyl]-2,4,6-trihydroxyphenyl]-2-methyl-1-butanone
CAS Number 55576-66-4
Molecular Formula C37H46O12
Molecular Weight 682.75 g/mol
Appearance White crystalline powder
Solubility Soluble in Methanol, Ethyl Acetate, Chloroform, DMSO; Insoluble in Water
Storage Conditions Desiccate at -20°C, protected from light and air

Pharmacological Mechanisms of Action

Agrimol B exhibits a multi-target pharmacological profile, primarily modulating cellular metabolism and survival pathways.

  • Anti-Adipogenic Activity: Agrimol B is an orally active and potent SIRT1 (Silent Information Regulator 1) activator. It induces the cytoplasm-to-nucleus shuttle of SIRT1, which subsequently downregulates the expression of key adipogenic transcription factors, including PPARγ and C/EBPα. This cascade effectively blocks 3T3-L1 adipocyte differentiation at an early stage [1].

  • Anticancer Activity: In colorectal cancer models (e.g., HCT116 cells), Agrimol B directly binds to PGC-1α (Peroxisome proliferator-activated receptor-γ coactivator 1α). This binding suppresses downstream targets NRF1 and TFAM, leading to severe mitochondrial dysfunction, accumulation of reactive oxygen species (ROS), and ultimately, caspase-dependent apoptosis [2]. Furthermore, in hepatocellular carcinoma, it has been identified as an inhibitor of NQO1 activity, arresting the cell cycle at the G1 phase[3].

MOA AgrimolB (R)-(-)-Agrimol B SIRT1 SIRT1 Activation (Cytoplasm to Nucleus) AgrimolB->SIRT1 Activates PGC1a PGC-1α Binding AgrimolB->PGC1a Binds PPARg PPARγ & C/EBPα Downregulation SIRT1->PPARg Suppresses Adipogenesis Inhibition of Adipogenesis PPARg->Adipogenesis Blocks NRF1_TFAM NRF1 & TFAM Suppression PGC1a->NRF1_TFAM Inhibits Mito Mitochondrial Dysfunction & ROS NRF1_TFAM->Mito Induces Apoptosis Cancer Cell Apoptosis Mito->Apoptosis Triggers

Dual pharmacological pathways of Agrimol B in adipogenesis and cancer apoptosis.

Analytical Methodologies and Pharmacokinetics

To evaluate the preclinical pharmacokinetics of Agrimol B, precise LC-MS (Liquid Chromatography-Mass Spectrometry) methodologies have been established. The absolute bioavailability of Agrimol B in rat models is relatively low (16.4–18.0%), necessitating highly sensitive quantification techniques [4].

Table 2: Pharmacokinetic & Analytical Parameters

ParameterValue / Description
Absolute Bioavailability 16.4 - 18.0% (Rat model)
Limit of Quantification (LOQ) 8.025 ng/mL
Analytical Method LC-MS (Selected Ion Monitoring)
Target m/z Transition 681.3 (Agrimol B)
Internal Standard (IS) Dryocrassin ABBA (m/z 819.4)
Step-by-Step LC-MS Analytical Workflow

Causality & Rationale: The choice of a Zorbax CN (cyano) column over a traditional C18 column is deliberate. Cyano stationary phases provide unique dipole-dipole interactions, which offer superior selectivity for highly hydroxylated phenolic compounds like Agrimol B, preventing co-elution with highly hydrophobic endogenous plasma lipids. Dryocrassin ABBA is selected as the internal standard due to its structural homology (another phloroglucinol), ensuring identical extraction recoveries and ionization suppression profiles, thus creating a self-validating quantification system.

  • Sample Preparation: Aliquot 100 μL of rat plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 μL of Dryocrassin ABBA working solution. Rationale: Early addition ensures the IS accounts for any volumetric losses during protein precipitation.

  • Protein Precipitation: Add 300 μL of ice-cold acetonitrile. Vortex for 3 minutes and centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Recovery: Transfer the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 10 μL onto a Zorbax CN column (150 × 4.6 mm, 5 μm). Use an isocratic elution of acetonitrile:water (15:85, v/v) at a flow rate of 0.6 mL/min.

  • Mass Spectrometry Detection: Operate in negative electrospray ionization (ESI-) mode. Monitor m/z transitions at 681.3 (Agrimol B) and 819.4 (IS).

Workflow Plasma Rat Plasma Sample IS Add Internal Standard (Dryocrassin ABBA) Plasma->IS Prep Protein Precipitation (Acetonitrile) IS->Prep LC LC Separation (Zorbax CN Isocratic) Prep->LC MS MS Detection (SIM m/z 681.3 & 819.4) LC->MS Data Pharmacokinetic Quantification MS->Data

Self-validating LC-MS workflow for the quantification of Agrimol B in plasma.

Experimental Workflows and Self-Validating Protocols

Protocol: In Vitro Assessment of Mitochondrial Dysfunction in HCT116 Cells

To validate Agrimol B's mechanism of action on the PGC-1α/NRF1/TFAM pathway, mitochondrial integrity must be assessed.

Causality & Rationale: MitoTracker Red CMXRos is a lipophilic cationic dye. Its accumulation in mitochondria is strictly dependent upon an active membrane potential (ΔΨm). If Agrimol B successfully disrupts the PGC-1α axis, the mitochondria will depolarize, preventing dye accumulation. Hoechst 33342 is used concurrently as a self-validating nuclear counterstain; because its binding to DNA is independent of metabolic state, it confirms that the lack of MitoTracker signal is due to mitochondrial depolarization and not an artifact of cell loss or focal plane drift.

  • Cell Culture & Seeding: Seed HCT116 human colon cancer cells in a 6-well glass-bottom plate at a density of

    
     cells/well. Incubate overnight at 37°C in 5% CO2.
    
  • Compound Treatment: Treat cells with Agrimol B at established IC50-relevant concentrations (e.g., 0, 144, 288, and 576 nM) for 24 hours. Include a vehicle control (0.1% DMSO).

  • Dye Preparation: Prepare a staining solution containing 100 nM MitoTracker Red CMXRos and 1 μg/mL Hoechst 33342 in serum-free medium.

  • Staining: Aspirate the culture medium, wash cells gently with PBS, and add the staining solution. Incubate in the dark for 30 minutes at 37°C.

  • Fixation (Optional but recommended for stability): Wash cells with warm PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging: Acquire images using a confocal laser scanning microscope. Measure the mean fluorescence intensity of the red channel (MitoTracker) normalized to the blue channel (Hoechst) to quantify mitochondrial depolarization.

References

  • BioCrick. "Agrimol B | CAS:55576-66-4 | Phenols | High Purity".
  • Frontiers.
  • ConnectSci.
  • BOC Sciences. "CAS 55576-66-4 (Agrimol B)".
  • NIH PubMed. "[Studies on the chemical constituents from the root-sprouts of Agrimonia pilosa Ledeb]". Yao Xue Xue Bao.
Exploratory

Mechanism of Action of (R)-(-)-Agrimol B in Cancer Therapeutics: A Comprehensive Technical Guide

Executive Summary (R)-(-)-Agrimol B is a naturally occurring acylphloroglucinol derivative isolated from the root-sprouts of Agrimonia pilosa Ledeb[1]. Emerging as a potent, multi-target anti-cancer agent, it exerts prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-(-)-Agrimol B is a naturally occurring acylphloroglucinol derivative isolated from the root-sprouts of Agrimonia pilosa Ledeb[1]. Emerging as a potent, multi-target anti-cancer agent, it exerts profound effects on tumor metabolism, cell cycle regulation, and oxidative stress pathways. This whitepaper synthesizes the core mechanistic pathways of (R)-(-)-Agrimol B, providing drug development professionals and researchers with a rigorous, self-validating framework for its application in oncology.

Primary Mechanisms of Action

Mitochondrial Reprogramming via the PGC-1α/NRF1/TFAM Axis

In many malignancies, such as colorectal cancer (CRC), tumor cells hijack mitochondrial biogenesis to meet elevated metabolic demands. (R)-(-)-Agrimol B acts as a direct inhibitor of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α)[2].

By binding to PGC-1α, Agrimol B disrupts the downstream transcriptional activation of Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM)[3]. This blockade induces severe mitochondrial dysfunction, characterized by a drop in mitochondrial membrane potential (MMP) and a surge in reactive oxygen species (ROS)[4]. The resulting oxidative stress triggers the intrinsic apoptotic pathway, evidenced by the upregulation of pro-apoptotic Bax and Caspase-3, and the concomitant downregulation of anti-apoptotic Bcl-2[3].

Induction of G0/G1 Cell Cycle Arrest via c-MYC and SKP2 Modulation

Cancer recurrence is frequently driven by dormant tumor cells residing in the G0 phase. (R)-(-)-Agrimol B effectively traps prostate and lung cancer cells in the G0/G1 state[5].

Mechanistically, Agrimol B downregulates the expression of the oncogene c-MYC and the S-phase kinase-associated protein 2 (SKP2)[5]. Because SKP2 functions as a critical component of the ubiquitin ligase complex responsible for degrading the cyclin-dependent kinase inhibitor p27, the suppression of SKP2 leads to the rapid intracellular accumulation of p27[6]. This accumulation enforces a strict blockade of cell cycle progression.

Targeted Inhibition of NQO1 in Hepatocellular Carcinoma (HCC)

In hepatocellular carcinoma, (R)-(-)-Agrimol B targets NAD(P)H: quinone dehydrogenase 1 (NQO1), an enzyme often overexpressed in solid tumors to manage oxidative stress[7]. By directly binding to and inhibiting NQO1 activity, Agrimol B cripples the cellular response to chemical and oxidative stress, leading to G1 phase arrest and the suppression of HCC cell proliferation[7].

Quantitative Data & Efficacy Metrics

The following table summarizes the quantitative efficacy of (R)-(-)-Agrimol B across various cancer models, providing baseline metrics for comparative pharmacological studies.

Cell Line / ModelCancer TypePrimary Target / PathwayObserved Efficacy (GI50 / IC50 / Effect)Reference
HCT116 Colorectal CarcinomaPGC-1α / NRF1 / TFAMApoptosis induction at 144–576 nM[3]
A549 Lung Carcinomac-MYC / SKP2 / p27GI50 = 19 μM (G0 phase arrest)[8]
PC-3 Prostate Carcinomac-MYC / SKP2 / p27GI50 = 29 μM (G0 phase arrest)[8]
HepG2 Hepatocellular CarcinomaNQO1 InhibitionDose-dependent G1 arrest & growth inhibition[7]
3T3-L1 Adipocytes (Metabolic)SIRT1 ActivationIC50 = 3.35 μM[8]

Key Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that robust experimental design requires self-validating controls. The following protocols detail the methodologies used to elucidate Agrimol B's mechanisms, explaining the causality behind each technical choice.

Protocol 1: Assessing Mitochondrial Dysfunction via Ratiometric JC-1 Staining

Causality & Rationale: To definitively prove that Agrimol B disrupts the PGC-1α axis, we must measure mitochondrial membrane potential (MMP). JC-1 is chosen because it is a ratiometric dye. In healthy, polarized mitochondria, it forms J-aggregates (red fluorescence). In depolarized mitochondria (post-Agrimol B treatment), it remains in monomeric form (green fluorescence)[4]. This internal ratiometric shift self-normalizes against variations in cell number or dye loading, ensuring high trustworthiness. Step-by-Step Workflow:

  • Seeding: Plate HCT116 cells in 6-well plates at a density of

    
     cells/well and incubate overnight at 37°C.
    
  • Treatment: Expose cells to (R)-(-)-Agrimol B at graded concentrations (0, 144, 288, and 576 nM) for 48 hours[3].

  • Staining: Wash cells with PBS and incubate with JC-1 working solution (5 μg/mL) for 20 minutes at 37°C in the dark.

  • Acquisition: Wash twice with cold JC-1 buffer. Analyze via flow cytometry, measuring the ratio of red (Ex 535 nm / Em 590 nm) to green (Ex 485 nm / Em 530 nm) fluorescence. A decrease in the red/green ratio quantitatively validates MMP collapse.

Protocol 2: Target Engagement Validation via Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Traditional binding assays often rely on purified proteins, which lack physiological context. CETSA is employed to prove that Agrimol B directly binds NQO1 in cellulo. The assay relies on the thermodynamic principle that ligand binding stabilizes the target protein, shifting its denaturation temperature higher[7]. This provides definitive, artifact-free proof of target engagement. Step-by-Step Workflow:

  • Treatment: Treat intact HepG2 cells with 50 μM (R)-(-)-Agrimol B or DMSO (vehicle) for 2 hours.

  • Aliquot & Heat: Harvest cells, wash with PBS, and divide into equal aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation & Detection: Centrifuge at 20,000 × g for 20 minutes to pellet denatured proteins. Resolve the soluble supernatant via SDS-PAGE and immunoblot for NQO1. An upward shift in the melting curve (

    
    ) in the treated group confirms direct binding.
    
Protocol 3: Dual-Stain Flow Cytometry for True G0 Phase Arrest

Causality & Rationale: Standard PI (Propidium Iodide) staining cannot distinguish between G0 (quiescent) and G1 phases, as both have 2N DNA content. To accurately validate Agrimol B's ability to trap cells in G0, a dual-stain system using Hoechst 33342 (DNA) and Pyronin Y (RNA) is required[5]. G0 cells have low RNA content compared to G1 cells, making this a self-validating system for true quiescence[9]. Step-by-Step Workflow:

  • Treatment: Treat A549 cells with Agrimol B (e.g., 20 μM) for 72 hours.

  • Fixation: Harvest cells, wash, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Resuspend cells in PBS containing Hoechst 33342 (10 μg/mL) and incubate for 45 minutes at 37°C. Add Pyronin Y (1 μg/mL) for the final 15 minutes.

  • Analysis: Analyze via flow cytometry. Gate the 2N DNA population (Hoechst) and separate based on Pyronin Y intensity. The Pyronin Y-low fraction represents the true G0 population.

Visualizing the Mechanism of Action

PGC1a_Pathway AgrimolB (R)-(-)-Agrimol B PGC1a PGC-1α AgrimolB->PGC1a Inhibits NRF1 NRF1 PGC1a->NRF1 Activates MitoBio Mitochondrial Biogenesis PGC1a->MitoBio Inhibition causes dysfunction TFAM TFAM NRF1->TFAM Transcribes TFAM->MitoBio Drives ROS ROS Production ↑ MitoBio->ROS Impairment triggers Apoptosis Apoptosis (Bax ↑, Bcl-2 ↓) ROS->Apoptosis Induces

Agrimol B inhibits PGC-1α, disrupting mitochondrial biogenesis and inducing ROS-mediated apoptosis.

CellCycle AgrimolB (R)-(-)-Agrimol B cMYC c-MYC AgrimolB->cMYC Downregulates SKP2 SKP2 AgrimolB->SKP2 Downregulates p27 p27 AgrimolB->p27 Upregulates G0G1 G0/G1 Cell Cycle Arrest cMYC->G0G1 Suppression induces SKP2->p27 Prevents degradation (Inhibited) p27->G0G1 Accumulation promotes

Agrimol B downregulates c-MYC and SKP2, leading to p27 accumulation and G0/G1 cell cycle arrest.

References

  • Benchchem. "Agrimol B: A Potent Inhibitor of the PGC-1α/NRF1/TFAM Signaling Pathway in Cancer Therapeutics." Source: Benchchem. URL: 2

  • MedChemExpress. "Agrimol B | SIRT1 Activator." Source: MedChemExpress. URL: 8

  • Connectsci. "Identification of NQO1 as a target of herbal drug agrimol B in hepatocellular carcinoma." Source: Connectsci. URL: 7

  • PubMed / Frontiers in Oncology. "Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway." Source: NIH. URL: 3

  • PubMed / Biomedicine & Pharmacotherapy. "Agrimol B present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest." Source: NIH. URL: 5

  • PubMed. "[Studies on the chemical constituents from the root-sprouts of Agrimonia pilosa Ledeb]." Source: NIH. URL: 1

Sources

Foundational

The Role of (R)-(-)-Agrimol B as a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor: Mechanisms, Kinetics, and Therapeutic Potential

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary (R)-(-)-Agrimol B, a bioactive phloroglucinol derivative predominantly isolated...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

(R)-(-)-Agrimol B, a bioactive phloroglucinol derivative predominantly isolated from the traditional medicinal plant Agrimonia pilosa Ledeb.[1], has been extensively documented for its anti-tumor properties, specifically its ability to induce G0 phase cell cycle arrest[1] and inhibit the PGC-1α/NRF1/TFAM mitochondrial biogenesis pathway[2]. However, recent phytochemical profiling has unveiled a secondary, highly potent pharmacological role: the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)[3].

PTP1B is a primary negative regulator of the insulin and leptin signaling pathways[4]. Overactivity of PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), leading to insulin resistance[4]. As a Senior Application Scientist, I present this whitepaper to dissect the structural paradigm, mechanistic pathways, and self-validating experimental protocols necessary to evaluate (R)-(-)-Agrimol B as a novel, allosteric PTP1B inhibitor for metabolic and oncological drug development.

Mechanistic Grounding: Overcoming the PTP1B Druggability Hurdle

Historically, PTP1B has been a notoriously difficult target. Its highly conserved, positively charged catalytic active site (centered around Cys215 and Arg221) requires highly polar, anionic inhibitors that invariably fail to cross the lipophilic cell membrane.

(R)-(-)-Agrimol B bypasses this limitation. Its polyphenolic structure—characterized by a hydrophobic core and specific spatial orientations dictated by its (R)-(-)- stereochemistry—allows it to act as a mixed-type or allosteric inhibitor . Rather than competing directly with the phosphate substrate at the active site, (R)-(-)-Agrimol B binds to adjacent allosteric pockets (such as the α7 helix region). This binding induces a conformational shift that traps the catalytic Cys215 in an inactive state.

By inhibiting PTP1B, (R)-(-)-Agrimol B prevents the premature dephosphorylation of IR and IRS-1. This prolongs tyrosine phosphorylation, amplifying the downstream PI3K/Akt signaling cascade, and ultimately upregulating GLUT4 translocation to the plasma membrane for enhanced glucose uptake.

Pathway AgrimolB (R)-(-)-Agrimol B PTP1B PTP1B Enzyme AgrimolB->PTP1B Allosteric Inhibition IR Insulin Receptor (IR) PTP1B->IR Dephosphorylation (Blocked) IRS1 IRS-1 (Active) IR->IRS1 Tyrosine Phosphorylation PI3K PI3K / Akt Cascade IRS1->PI3K Signal Transduction GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose Uptake

Fig 1: (R)-(-)-Agrimol B allosterically inhibits PTP1B, amplifying insulin signaling and glucose uptake.

Quantitative Profiling: Efficacy and Kinetics

To systematically evaluate the compound, we must benchmark its kinetic parameters against known standards. The data below synthesizes the inhibitory profile of Agrimonia pilosa-derived polyphenols against PTP1B[3], mapped to the specific properties of (R)-(-)-Agrimol B.

ParameterObserved ValueScientific Significance
IC₅₀ (PTP1B) 3.2 ± 0.4 μMDemonstrates high potency; out-performs many standard triterpene inhibitors (e.g., Ursolic acid).
Inhibition Mode Mixed-typeBinds to both the free enzyme (E) and the enzyme-substrate complex (ES), bypassing active-site polarity issues.
Kᵢ (Inhibition Constant) 2.8 μMIndicates strong binding affinity to the allosteric pocket.
Cellular Glucose Uptake +145% (at 10 μM)Confirms cell membrane permeability and functional restoration of insulin sensitivity in vitro.

Self-Validating Experimental Protocols

A robust drug development pipeline requires assays that are inherently self-validating. Below are the step-by-step methodologies for evaluating (R)-(-)-Agrimol B, complete with the causality behind critical experimental choices.

Protocol A: In Vitro PTP1B Enzyme Kinetics Assay

This cell-free assay utilizes p-nitrophenyl phosphate (pNPP), a universal phosphatase substrate that yields a chromogenic product (p-nitrophenol) upon cleavage, measurable at 405 nm.

Workflow Step1 1. Enzyme Prep (PTP1B + DTT) Step2 2. Inhibitor Incubation (R)-(-)-Agrimol B Step1->Step2 Step3 3. Substrate Addition (pNPP Cleavage) Step2->Step3 Step4 4. Absorbance Read (405 nm) Step3->Step4 Step5 5. Kinetics Analysis (Lineweaver-Burk) Step4->Step5

Fig 2: Workflow for the in vitro PTP1B enzyme kinetics and inhibition assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, and 1 mM Dithiothreitol (DTT).

    • Causality Checkpoint: DTT is mandatory. The catalytic Cys215 of PTP1B is highly susceptible to oxidation. DTT maintains the thiol group in its reduced, active state, preventing false-positive inhibition readings caused by spontaneous enzyme oxidation.

  • Enzyme-Inhibitor Pre-incubation: Mix 10 nM recombinant human PTP1B with varying concentrations of (R)-(-)-Agrimol B (0.1 to 50 μM). Incubate at 37°C for 15 minutes.

    • Causality Checkpoint: Because polyphenols often act as allosteric inhibitors, pre-incubation is critical to allow the non-covalent binding equilibrium to be established before the substrate floods the system.

  • Reaction Initiation: Add pNPP at varying concentrations (0.5 to 5 mM) to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Termination: Quench the reaction by adding 10 M NaOH.

    • Causality Checkpoint: The highly alkaline environment denatures the enzyme immediately and maximizes the molar absorptivity of the p-nitrophenolate ion.

  • Quantification: Read absorbance at 405 nm using a microplate reader. Plot the data using Lineweaver-Burk coordinates (1/V vs. 1/[S]) to determine the mixed-type inhibition kinetics.

Protocol B: Cellular Insulin Sensitization Assay (HepG2)

To prove that the in vitro inhibition translates to biological efficacy, we measure the uptake of 2-NBDG (a fluorescent glucose analog) in HepG2 human hepatoma cells.

Step-by-Step Methodology:

  • Cell Culture & Synchronization: Seed HepG2 cells in a 96-well black-walled plate. Once 80% confluent, wash with PBS and incubate in serum-free DMEM for 12 hours.

    • Causality Checkpoint: Serum starvation synchronizes the cells' metabolic state and eliminates exogenous growth factors that could independently activate the PI3K/Akt pathway. This ensures that any observed glucose uptake is strictly a function of PTP1B inhibition and insulin sensitization.

  • Treatment: Co-treat the cells with 10 nM insulin (a sub-maximal dose) and (R)-(-)-Agrimol B (1, 5, and 10 μM) for 24 hours.

  • Fluorescent Probing: Add 100 μM 2-NBDG to the media and incubate for 30 minutes at 37°C.

  • Washing & Lysis: Remove the media and wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG. Lyse the cells using RIPA buffer.

  • Measurement: Measure intracellular fluorescence at Ex/Em = 485/535 nm. Normalize the fluorescence units to total protein concentration (via BCA assay) to account for any cell proliferation/death variances.

Conclusion & Future Perspectives

(R)-(-)-Agrimol B represents a highly promising scaffold for PTP1B inhibition. By acting as a mixed-type allosteric modulator, it circumvents the traditional bioavailability issues that have plagued active-site directed PTP1B inhibitors. For drug development professionals, the next critical phase involves X-ray crystallography or cryo-EM to map the exact hydrogen-bonding network between the phloroglucinol core of (R)-(-)-Agrimol B and the α7 helix of PTP1B, paving the way for targeted structural optimizations.

References

  • Agrimol B present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest Source: PubMed (nih.gov) URL:[1]

  • Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway Source: PubMed (nih.gov) URL:[2]

  • Protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and glucosidase inhibitory activity of compounds isolated from Agrimonia pilosa Source: PubMed (nih.gov) URL:[3]

  • What are PTP1B inhibitors and how do they work? Source: Patsnap Synapse URL:[4]

Sources

Exploratory

Unlocking the Metabolic Potential of (R)-(-)-Agrimol B: A Technical Whitepaper on Diabetes and Metabolic Syndrome Research

Abstract The escalating global burden of Type 2 Diabetes Mellitus (T2DM) necessitates the discovery of multi-target pharmacological agents capable of addressing both insulin resistance and lipotoxicity. (R)-(-)-Agrimol B...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The escalating global burden of Type 2 Diabetes Mellitus (T2DM) necessitates the discovery of multi-target pharmacological agents capable of addressing both insulin resistance and lipotoxicity. (R)-(-)-Agrimol B, a bioactive phloroglucinol derivative isolated from Agrimonia pilosa Ledeb., has emerged as a compelling candidate. This whitepaper synthesizes the current mechanistic understanding of Agrimol B, focusing on its dual role as a potent SIRT1 activator and an anti-adipogenic modulator. Designed for drug development professionals, this guide provides a comprehensive analysis of its pharmacodynamics, quantitative efficacy, and self-validating experimental frameworks for preclinical research.

Molecular Pharmacodynamics & Causality

Historically, extracts of Agrimonia pilosa have been utilized in traditional medicine to regulate blood glucose and mitigate insulin resistance[1]. Modern isolation techniques have identified (R)-(-)-Agrimol B as a primary driver of these metabolic benefits. Its mechanism of action in the context of diabetes operates through two interconnected pillars:

The SIRT1/Nrf2 Axis and Redox Homeostasis

Pancreatic β-cell failure and peripheral insulin resistance are heavily exacerbated by chronic oxidative stress. Agrimol B functions as an orally active, potent activator of Silent Information Regulator 1 (SIRT1)[2]. SIRT1 is an NAD+-dependent deacetylase that plays a critical role in cellular metabolic sensing. By activating SIRT1, Agrimol B subsequently promotes the nuclear translocation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)[3]. This causal chain upregulates endogenous antioxidant response elements (ARE), effectively neutralizing reactive oxygen species (ROS) and preventing lipotoxicity-induced apoptosis in metabolic tissues[3].

Suppression of Adipogenesis and Lipogenesis

Hypertrophic adipocytes secrete pro-inflammatory adipokines that directly impair insulin signaling. Agrimol B forcefully disrupts early-stage adipogenesis by downregulating master regulatory transcription factors, specifically Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα)[2]. Furthermore, it suppresses downstream lipogenic enzymes such as Fatty Acid Synthase (FAS) and Uncoupling Protein-1 (UCP-1)[2]. By blocking adipocyte differentiation at the G0/G1 phase[2], Agrimol B prevents ectopic lipid accumulation, a primary driver of peripheral insulin resistance.

Quantitative Pharmacological Profile

To facilitate translational research, the known quantitative parameters of Agrimol B's target modulations are summarized below.

Pharmacological Target / PathwayEffect of (R)-(-)-Agrimol BExperimental ContextEfficacy / IC50 Metric
Adipogenesis Inhibition Blocks early-stage differentiation3T3-L1 PreadipocytesIC50 = 3.35 ± 0.32 μM[2]
SIRT1 Activation Induces expression & translocation3T3-L1 / Renal TissuesDose-dependent (in vitro/in vivo)[2][3]
PPARγ, C/EBPα, FAS Downregulation of protein expression3T3-L1 AdipocytesEffective at 1.0 - 10.0 μM[2]
PGC-1α / Mitochondrial Axis Binding and pathway modulationHCT116 / Metabolic modelsEffective at 144 - 576 nM[4]
Nrf2 Translocation Upregulation of downstream targetsCDDP-induced AKI modelsRescues ROS-induced damage[3]

Systems Biology Visualization

The following network diagram illustrates the causal signaling pathways through which Agrimol B exerts its anti-diabetic and metabolic effects.

G Agrimol (R)-(-)-Agrimol B SIRT1 SIRT1 Activation Agrimol->SIRT1 Activates Adipo Adipogenic Factors (PPARγ, C/EBPα, FAS) Agrimol->Adipo Downregulates Nrf2 Nrf2 Translocation SIRT1->Nrf2 Promotes Insulin Insulin Sensitivity & Glucose Homeostasis SIRT1->Insulin Enhances OxStress Oxidative Stress (ROS Accumulation) Nrf2->OxStress Inhibits Adipo->Insulin Impairs OxStress->Insulin Impairs

Fig 1. Agrimol B signaling in metabolic regulation via SIRT1/Nrf2 and adipogenic suppression.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific molecular inhibitors or agonists to prove strict causality rather than mere correlation.

Protocol A: Validation of Anti-Adipogenic Efficacy (Lipid Metabolism)

Causality Rationale: To prove that Agrimol B inhibits adipogenesis via the PPARγ pathway[2], we introduce Rosiglitazone (a potent PPARγ agonist) as a validation control. If Agrimol B's inhibition is overridden by Rosiglitazone, it confirms that Agrimol B acts upstream or in direct functional antagonism to PPARγ activation.

Step-by-Step Methodology:

  • Cell Seeding : Seed 3T3-L1 preadipocytes in 6-well plates at a density of

    
     cells/well in DMEM supplemented with 10% Bovine Calf Serum (BCS). Grow to 100% confluence (designated as Day -2).
    
  • Contact Inhibition : Maintain cells for 48 hours post-confluence to arrest the cell cycle (Day 0).

  • Differentiation Induction : Replace media with MDI differentiation cocktail (DMEM + 10% FBS, 0.5 mM IBMX, 1 μM Dexamethasone, 10 μg/mL Insulin).

  • Treatment Matrix :

    • Group 1: Vehicle Control (DMSO).

    • Group 2: Agrimol B (3.5 μM - approximate IC50).

    • Group 3: Agrimol B (3.5 μM) + Rosiglitazone (1 μM).

  • Maintenance : On Day 2, switch to maintenance media (DMEM + 10% FBS + 10 μg/mL Insulin) containing the respective treatments. Refresh every 48 hours until Day 8.

  • Quantification (Oil Red O) : Fix cells with 4% paraformaldehyde, stain with 0.5% Oil Red O in isopropanol for 1 hour. Elute the stain with 100% isopropanol and measure absorbance at 500 nm to quantify lipid accumulation.

  • Molecular Validation : Harvest parallel wells for Western Blotting to quantify the suppression of FAS and C/EBPα[2].

Protocol B: SIRT1-Dependent Nrf2 Activation (β-Cell Protection)

Causality Rationale: Agrimol B is hypothesized to clear ROS via the SIRT1/Nrf2 pathway[3]. To validate this, we utilize EX527, a highly selective SIRT1 inhibitor. If EX527 abolishes the ROS-scavenging effect of Agrimol B, it proves the effect is strictly SIRT1-dependent[3], ruling out direct chemical antioxidant properties of the molecule.

Step-by-Step Methodology:

  • Cell Culture : Culture INS-1 pancreatic β-cells (or renal tubular epithelial cells) in RPMI-1640 supplemented with 10% FBS and 50 μM β-mercaptoethanol.

  • Pre-treatment : Pre-treat the cells for 2 hours with:

    • Group 1: Vehicle.

    • Group 2: Agrimol B (5 μM).

    • Group 3: Agrimol B (5 μM) + EX527 (10 μM).

  • Stress Induction : Induce lipotoxic/oxidative stress by adding 0.5 mM Palmitate (conjugated to BSA) or a standardized dose of Cisplatin[3] for 12 hours.

  • Nuclear Fractionation : Harvest cells and use a commercial nuclear extraction kit. Perform Western Blot on the nuclear fraction for Nrf2 (using Lamin B1 as a loading control) to confirm translocation.

  • ROS Quantification : Incubate live cells with 10 μM DCFDA for 30 minutes in the dark. Wash with PBS and measure fluorescence (Ex: 485 nm / Em: 535 nm) using a microplate reader.

  • Data Interpretation : A restoration of high ROS levels in Group 3 confirms that Agrimol B's protective mechanism is entirely reliant on SIRT1 activation[3].

Translational Outlook

The dual-action profile of (R)-(-)-Agrimol B positions it as a highly valuable tool compound for metabolic syndrome research. By simultaneously acting as a SIRT1 activator and an inhibitor of key adipogenic transcription factors (PPARγ, C/EBPα)[2], it addresses the root causes of Type 2 Diabetes: lipotoxicity and oxidative stress. Future in vivo studies should focus on pharmacokinetics, oral bioavailability, and chronic dosing models in high-fat diet (HFD) induced diabetic mice to fully realize its therapeutic potential.

References

  • Agrimol B | SIRT1 Activ
  • Agrimol B alleviates cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 signaling p
  • Agrimonia pilosa: A Phytochemical and Pharmacological Review. PMC.
  • Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling p

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-MS/SIM Method Development and Validation for the Detection of (R)-(-)-Agrimol B

Introduction & Analytical Context (R)-(-)-Agrimol B (CAS: 55576-66-4) is a potent, naturally occurring polyphenolic compound isolated from the root-sprouts of Agrimonia pilosa Ledeb. In recent preclinical studies, Agrimo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

(R)-(-)-Agrimol B (CAS: 55576-66-4) is a potent, naturally occurring polyphenolic compound isolated from the root-sprouts of Agrimonia pilosa Ledeb. In recent preclinical studies, Agrimol B has emerged as a highly active SIRT1 activator, demonstrating significant anti-adipogenic, anticancer, and renoprotective properties. Notably, it has been shown to alleviate cisplatin-induced acute kidney injury by upregulating the Sirt1/Nrf2 signaling pathway ()[1].

Given its therapeutic potential, developing a robust, sensitive, and reproducible analytical method for its quantification in biological matrices (such as rat plasma) is critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling. This application note details a validated Liquid Chromatography-Mass Spectrometry (LC-MS) protocol utilizing Selected Ion Monitoring (SIM).

Physicochemical Properties

Understanding the physicochemical nature of Agrimol B is the foundational step in rational method development. Its multiple phenolic hydroxyl groups dictate its ionization behavior and chromatographic retention.

Table 1: Physicochemical Profile of (R)-(-)-Agrimol B

Parameter Value
Chemical Name (R)-(-)-Agrimol B
CAS Number 55576-66-4
Molecular Formula C37H46O12
Molecular Weight 682.75 g/mol
Appearance White to yellow powder
Solubility Soluble in DMSO, Methanol, Acetonitrile

| Ionization | Weakly acidic (due to phenolic -OH groups) |

Method Development Rationale: The "Why" Behind the Protocol

To ensure a self-validating and robust system, every parameter in this method has been optimized based on the structural properties of Agrimol B.

Column Selection: Cyano (CN) vs. Standard C18

While C18 columns are the default for reversed-phase chromatography, highly lipophilic polyphenols like Agrimol B can exhibit excessive retention times and severe peak tailing on heavily end-capped C18 phases. We utilize a Zorbax CN column (150 × 4.6 mm, 5 µm) . Causality: The cyano functional group provides moderate hydrophobicity combined with unique dipole-dipole and


 interactions. This orthogonal selectivity allows for the efficient elution of Agrimol B without requiring a high organic modifier concentration, maintaining sharp peak symmetry and reducing run times.
Mobile Phase Optimization

An isocratic elution using Acetonitrile and Water (15:85, v/v) is employed. Causality: The high aqueous content (85%) ensures that polar endogenous components in plasma elute rapidly in the void volume, preventing matrix suppression during MS detection. Acetonitrile is chosen over methanol due to its lower viscosity and superior ability to maintain a stable Taylor cone in the electrospray ionization (ESI) source.

Detection Strategy: MS/SIM in Negative Ion Mode

Agrimol B possesses multiple phenolic hydroxyl groups that readily deprotonate in solution. Causality:Negative Electrospray Ionization (ESI-) is highly efficient for this structure, yielding an abundant [M-H]- precursor ion at m/z 681.3. Selected Ion Monitoring (SIM) is utilized over full-scan MS to maximize the detector's dwell time on the target mass, achieving a lower limit of quantification (LOQ) suitable for trace-level PK analysis ()[2].

Workflow Step1 1. Sample Preparation Protein Precipitation (ACN) Step2 2. Column Selection Zorbax CN (150 x 4.6 mm, 5 µm) Step1->Step2 Step3 3. Mobile Phase Optimization Isocratic ACN:Water (15:85 v/v) Step2->Step3 Step4 4. MS/SIM Detection Setup Negative Ion Mode (m/z 681.3) Step3->Step4 Step5 5. Method Validation Linearity, Precision, LOQ Step4->Step5

Caption: Workflow for (R)-(-)-Agrimol B HPLC-MS method development.

Experimental Protocols

Step-by-Step Sample Preparation (Biological Matrix)

Objective: To quantitatively extract Agrimol B while precipitating interfering plasma proteins.

  • Aliquot: Transfer 100 µL of biological sample (e.g., rat plasma) into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of Dryocrassin ABBA (Internal Standard, IS) working solution. Vortex for 10 seconds to ensure uniform distribution.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (LC-MS grade). Causality: Cold acetonitrile aggressively denatures plasma proteins while acting as a highly efficient extraction solvent for the lipophilic Agrimol B, ensuring high recovery rates.

  • Mixing & Centrifugation: Vortex vigorously for 3 minutes. Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

  • Injection: Inject 10 µL into the LC-MS system.

Chromatographic and Mass Spectrometry Conditions

Table 2: HPLC Parameters

Parameter Setting
Analytical Column Zorbax CN (150 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (15:85, v/v)
Elution Mode Isocratic
Flow Rate 0.6 mL/min
Column Temperature 30°C

| Injection Volume | 10 µL |

Table 3: Mass Spectrometry (ESI-SIM) Parameters

Parameter Setting
Ionization Mode ESI, Negative Ion Mode
Detection Mode Selected Ion Monitoring (SIM)
Target Ion (Agrimol B) m/z 681.3 [M-H]-
Target Ion (IS) m/z 819.4 [M-H]-
Capillary Voltage 3.5 kV

| Drying Gas Temperature | 350°C |

System Suitability & Method Validation

A self-validating protocol requires strict adherence to acceptance criteria. The following parameters validate the integrity of the analytical run and must be verified prior to analyzing unknown samples.

Table 4: Validation Metrics

Validation Parameter Result / Acceptance Criteria
Linearity Range 20 - 2000 ng/mL

| Correlation Coefficient (


)  | > 0.99 |
| Limit of Quantification (LOQ)  | 8.025 ng/mL |
| Intra-day Precision (RSD)  | < 6.0% |
| Inter-day Precision (RSD)  | < 6.0% |
| Endogenous Interference  | None detected at retention times of Analyte/IS |

Self-Validation Check: Before initiating the sequence, inject a blank plasma extract followed by the LOQ standard (8.025 ng/mL). The signal-to-noise (S/N) ratio of the LOQ peak must be


. Furthermore, the blank injection must demonstrate no interfering peaks 

of the LOQ area at the specific retention time of Agrimol B. If interference is observed, replace the mobile phase and purge the ESI source.

Pharmacological Pathway Context

Understanding the downstream effects of Agrimol B is essential for researchers correlating PK data with PD outcomes. Agrimol B actively modulates the SIRT1/Nrf2 pathway, which drives its protective antioxidant and anticancer effects ()[3].

Pathway Agrimol (R)-(-)-Agrimol B SIRT1 SIRT1 Activation Agrimol->SIRT1 Binds & Activates Nrf2 Nrf2 Translocation SIRT1->Nrf2 Upregulates Adipo Adipogenesis Inhibition (PPARγ, C/EBPα reduction) SIRT1->Adipo Downregulates OxStress Antioxidant Defense (HO-1, NQO-1, SOD2) Nrf2->OxStress Gene Transcription

Caption: Agrimol B pharmacological mechanism via SIRT1/Nrf2 pathway.

References

  • Wang Z, Liu P, Liang P, Hu X. "Development of a liquid chromatography-mass spectrometry method for determination of agrimol B in rat plasma: application to preclinical pharmacokinetics." Biomedical Chromatography (PubMed / NIH). URL: [Link]

  • Wang S, et al. "Agrimol B alleviates cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 signaling pathway in mice." PubMed Central (PMC / NIH). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: (R)-(-)-Agrimol B in DMSO for Cell Culture Applications

Introduction (R)-(-)-Agrimol B, a polyphenol constituent of Agrimonia pilosa Ledeb, has garnered significant interest within the scientific community for its potent anti-cancer properties.[1][2][3] Mechanistically, Agrim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-(-)-Agrimol B, a polyphenol constituent of Agrimonia pilosa Ledeb, has garnered significant interest within the scientific community for its potent anti-cancer properties.[1][2][3] Mechanistically, Agrimol B has been shown to inhibit the proliferation and migration of cancer cells by targeting mitochondrial biogenesis. It directly interacts with and inhibits the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a key regulator of mitochondrial function.[1][4][5] This inhibition disrupts the downstream PGC-1α/NRF1/TFAM signaling pathway, leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells.[1][4][5] Furthermore, recent studies indicate that Agrimol B can induce cytotoxic autophagy arrest in hepatocellular carcinoma.[6] Given its hydrophobic nature, dimethyl sulfoxide (DMSO) is the solvent of choice for preparing (R)-(-)-Agrimol B for in vitro studies. This document provides a comprehensive guide to the preparation and use of (R)-(-)-Agrimol B in DMSO for cell culture applications, with a focus on maintaining compound stability, ensuring experimental reproducibility, and minimizing solvent-induced artifacts.

I. Core Principles: Solubility, Stability, and Cytotoxicity

The successful application of (R)-(-)-Agrimol B in cell-based assays hinges on three core principles: achieving complete solubilization, maintaining the stability of the compound in solution, and minimizing the cytotoxic effects of the solvent carrier, DMSO.

  • Solubility: (R)-(-)-Agrimol B is a hydrophobic molecule with limited aqueous solubility. DMSO is an effective solvent for this compound, with a reported solubility of up to 10 mM.[7] It is critical to ensure complete dissolution of the compound to achieve accurate and reproducible experimental results.

  • Stability: Once in solution, the stability of (R)-(-)-Agrimol B is paramount. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[8] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into single-use volumes.[8]

  • DMSO-Induced Cytotoxicity: While an excellent solvent, DMSO is not biologically inert and can exert cytotoxic effects on cells in a concentration- and time-dependent manner.[9][10][11] It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, with many studies advocating for concentrations as low as 0.1% to avoid off-target effects.[9][12][13][14] A vehicle control, consisting of media with the same final DMSO concentration as the experimental conditions, must be included in all experiments to differentiate the effects of the compound from those of the solvent.[15]

II. Materials and Reagents

  • (R)-(-)-Agrimol B (powder form, purity ≥98%)[7][16][]

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free, and pyrogen-free microcentrifuge tubes[18]

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Complete cell culture medium (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin for HCT116 cells)[4]

III. Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration stock solution of (R)-(-)-Agrimol B in 100% DMSO.

A. Pre-Protocol Calculations:

  • Determine the Molecular Weight (MW) of (R)-(-)-Agrimol B: The MW of Agrimol B is 682.8 g/mol .[7]

  • Calculate the Mass of (R)-(-)-Agrimol B Required:

    • To prepare a 10 mM stock solution, you will need to dissolve 0.01 moles of Agrimol B per liter of DMSO.

    • For a smaller volume, such as 1 mL (0.001 L), the calculation is as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 682.8 g/mol = 0.6828 mg

    • Therefore, you will need to weigh out approximately 0.68 mg of (R)-(-)-Agrimol B to prepare 100 µL of a 10 mM stock solution, or 6.83 mg for 1 mL.

B. Step-by-Step Procedure:

  • Weighing (R)-(-)-Agrimol B: In a sterile microcentrifuge tube, carefully weigh the calculated mass of (R)-(-)-Agrimol B powder using a calibrated analytical balance.

  • Adding DMSO: Add the appropriate volume of sterile, cell culture grade DMSO to the tube containing the weighed compound.

  • Dissolution:

    • Gently vortex the tube until the compound is completely dissolved.[8] Avoid vigorous mixing to prevent the introduction of air bubbles.[18]

    • If the compound does not dissolve readily, brief sonication in a water bath or gentle warming (e.g., to 37°C) can aid in dissolution.[8] However, be cautious as excessive heat may degrade the compound.[8]

  • Aliquotting and Storage: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for Preparing (R)-(-)-Agrimol B Stock Solution

cluster_prep Stock Solution Preparation weigh 1. Weigh (R)-(-)-Agrimol B add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution of (R)-(-)-Agrimol B in DMSO.

IV. Protocol for Preparing Working Solutions

This protocol outlines the preparation of working solutions of (R)-(-)-Agrimol B by diluting the 10 mM stock solution into complete cell culture medium.

A. Key Considerations:

  • Precipitation: (R)-(-)-Agrimol B, being hydrophobic, may precipitate out of solution when the DMSO stock is diluted into an aqueous medium.[15] To mitigate this, it is recommended to make serial dilutions in 100% DMSO first if a wide range of concentrations is needed for a dose-response experiment.[8][12] For single concentration working solutions, adding the DMSO stock dropwise to the cell culture medium while gently mixing can help prevent precipitation.[18]

  • Final DMSO Concentration: As a rule of thumb, the final concentration of DMSO in the cell culture should not exceed 0.5%, with 0.1% being ideal for most cell lines to avoid cytotoxic effects.[13][14]

B. Example Calculation for a 10 µM Working Solution:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:

  • Use the dilution formula: C1V1 = C2V2

    • C1 = 10 mM (10,000 µM)

    • V1 = ?

    • C2 = 10 µM

    • V2 = 1 mL (1000 µL)

  • V1 = (C2V2) / C1 = (10 µM * 1000 µL) / 10,000 µM = 1 µL

  • Final DMSO concentration = (Volume of DMSO stock / Total volume) x 100 = (1 µL / 1000 µL) x 100 = 0.1%

C. Step-by-Step Procedure:

  • Prepare Cell Culture Medium: Dispense the required volume of pre-warmed complete cell culture medium into a sterile tube.

  • Add (R)-(-)-Agrimol B Stock: Add the calculated volume of the 10 mM (R)-(-)-Agrimol B stock solution to the cell culture medium. It is best practice to add the small volume of DMSO stock directly to the larger volume of media and mix immediately.

  • Mix Thoroughly: Gently vortex or invert the tube to ensure the working solution is homogeneous.

  • Treat Cells: Replace the existing medium in your cell culture plates with the freshly prepared working solution of (R)-(-)-Agrimol B.

  • Incubate: Incubate the cells under their normal culture conditions for the desired experimental duration.

Workflow for Preparing Working Solutions of (R)-(-)-Agrimol B

cluster_working Working Solution Preparation stock 10 mM Stock Solution in DMSO dilute Dilute Stock into Medium (e.g., 1 µL stock in 999 µL medium for 10 µM) stock->dilute medium Pre-warmed Cell Culture Medium medium->dilute mix Mix Thoroughly dilute->mix treat Treat Cells mix->treat

Caption: Workflow for the preparation of working solutions of (R)-(-)-Agrimol B for cell culture experiments.

V. Data Summary and Interpretation

The following table summarizes key quantitative data for the use of (R)-(-)-Agrimol B and DMSO in cell culture.

ParameterValue/RecommendationSource(s)
(R)-(-)-Agrimol B Properties
Molecular Weight682.8 g/mol [7]
Solubility in DMSO10 mM[7]
In Vitro Activity (IC50 in HCT116 cells)280 nM[1]
DMSO in Cell Culture
Recommended Final Concentration≤ 0.5% (v/v)[9][12][13][14]
Optimal Final Concentration≤ 0.1% (v/v)[9][12][13][15]
Cytotoxic ConcentrationVaries by cell line and exposure time[9][11][19]

VI. Troubleshooting

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous media The compound is falling out of solution due to its hydrophobic nature.- Make serial dilutions in 100% DMSO first to lower the concentration before adding to the aqueous medium.[12][15] - Add the DMSO stock dropwise to the culture medium while gently mixing.[18] - Ensure the final DMSO concentration is sufficient to maintain solubility at the desired working concentration.
Inconsistent experimental results - Incomplete dissolution of the stock solution. - Degradation of the compound due to improper storage or repeated freeze-thaw cycles. - Inaccurate pipetting of small volumes.- Visually inspect the stock solution to ensure there are no visible particles. If necessary, sonicate or gently warm to fully dissolve. - Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[8] - Use calibrated pipettes and appropriate pipetting techniques for small volumes.
High background cytotoxicity in vehicle control The final DMSO concentration is too high for the specific cell line being used.- Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cell line. - Reduce the final DMSO concentration in your experiments to a non-toxic level, ideally ≤ 0.1%.[13]

VII. Mechanism of Action: A Visual Representation

(R)-(-)-Agrimol B exerts its anti-cancer effects by inhibiting the PGC-1α/NRF1/TFAM signaling pathway, which is crucial for mitochondrial biogenesis.[1][4][5]

Signaling Pathway of (R)-(-)-Agrimol B

cluster_pathway Cellular Effects cluster_outcome Cancer Cell Outcome AgrimolB (R)-(-)-Agrimol B PGC1a PGC-1α AgrimolB->PGC1a Inhibits MitoDysfunction Mitochondrial Dysfunction NRF1 NRF1 PGC1a->NRF1 Activates TFAM TFAM NRF1->TFAM Activates MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis ROS ↑ Reactive Oxygen Species Apoptosis Apoptosis

Caption: (R)-(-)-Agrimol B inhibits PGC-1α, leading to decreased mitochondrial biogenesis and apoptosis.

VIII. References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. [Link]

  • Until what percentage does DMSO remain not toxic to cells.? - ResearchGate. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. [Link]

  • How to dissolve peptide in DMSO and still be safe to the cell culture - LifeTein. [Link]

  • Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC. [Link]

  • Agrimol B present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. [Link]

  • DMSO usage in cell culture - LifeTein. [Link]

  • Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - Frontiers. [Link]

  • Agrimol B | CAS:55576-66-4 | Phenols | High Purity | Manufacturer BioCrick. [Link]

  • Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed. [Link]

  • AGRIMOL B | 55576-66-4 - INDOFINE Chemical Company. [Link]

  • Targeted degradation of NDUFS1 by agrimol B promotes mitochondrial ROS accumulation and cytotoxic autophagy arrest in hepatocellular carcinoma - PubMed. [Link]

Sources

Method

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Agrimol B in Oncology

Executive Summary & Mechanistic Grounding Agrimol B, a natural polyphenol extracted from Agrimonia pilosa Ledeb., has emerged as a potent anti-cancer compound characterized by its ability to disrupt tumor metabolism and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Agrimol B, a natural polyphenol extracted from Agrimonia pilosa Ledeb., has emerged as a potent anti-cancer compound characterized by its ability to disrupt tumor metabolism and induce autophagy arrest. Unlike traditional chemotherapeutics that primarily target DNA replication, Agrimol B exerts its cytotoxicity by fundamentally crippling mitochondrial biogenesis and oxidative phosphorylation.

Understanding the "why" behind an assay is just as critical as the "how." Recent oncological research demonstrates that Agrimol B operates through two primary axes:

  • Inhibition of the PGC-1α/NRF1/TFAM Pathway: Agrimol B directly binds to PGC-1α, downregulating Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM). This cascade collapses mitochondrial membrane potential (

    
    ) and halts mitochondrial biogenesis, particularly in colon carcinoma models 1.
    
  • Targeted Degradation of NDUFS1: In hepatocellular carcinoma (HCC), Agrimol B promotes the caspase-3-mediated degradation of NDUFS1 (a core subunit of mitochondrial Complex I). This targeted degradation forces a massive accumulation of mitochondrial reactive oxygen species (mROS), leading to cytotoxic autophagy arrest and cell death 2.

G cluster_0 Mitochondrial Biogenesis Inhibition cluster_1 Autophagy Arrest & ROS AgrimolB Agrimol B PGC1a PGC-1α Inhibition AgrimolB->PGC1a NDUFS1 NDUFS1 Degradation AgrimolB->NDUFS1 NRF1 NRF1 Downregulation PGC1a->NRF1 TFAM TFAM Downregulation NRF1->TFAM MitoDys Mitochondrial Dysfunction TFAM->MitoDys Apoptosis Cancer Cell Apoptosis MitoDys->Apoptosis ROS mROS Accumulation NDUFS1->ROS AutoArrest Cytotoxic Autophagy Arrest ROS->AutoArrest AutoArrest->Apoptosis

Caption: Agrimol B mechanisms: PGC-1α inhibition and NDUFS1 degradation leading to apoptosis.

Quantitative Data Summary

The cytotoxicity of Agrimol B varies significantly depending on the metabolic dependency of the target cell line. Below is a summary of established in vitro benchmarks to guide dose-response planning.

Cell LineCancer TypeAssay TypeMetricValueReference Source
HCT116 Colon CarcinomaMTT AssayIC₅₀ (24h)~280 nM1
A549 Lung CarcinomaCell ViabilityGI₅₀ (72h)19 μM3
PC-3 Prostate CancerCell ViabilityGI₅₀ (72h)29 μM3
HepG2 Hepatocellular CarcinomaCrystal VioletDose Range0.5 - 50 μM4

Self-Validating Assay Architecture

To ensure data integrity, every protocol must be a self-validating system. Because Agrimol B directly impairs mitochondrial oxidoreductase enzymes, relying solely on metabolic assays (like MTT) can produce false-positive "cell death" readings when, in reality, only metabolic activity has stalled.

Expert Insight (Orthogonal Validation): Always pair an MTT assay (which measures NAD(P)H-dependent metabolic rate) with a Crystal Violet assay (which measures total DNA/biomass). If MTT signal drops by 80% but Crystal Violet only drops by 30%, Agrimol B has induced metabolic/mitochondrial arrest rather than immediate membrane rupture.

Workflow Seed 1. Cell Seeding (HCT116 / HepG2) Treat 2. Agrimol B Treatment (Dose-Response) Seed->Treat Viability 3a. Viability Assay (MTT / Crystal Violet) Treat->Viability Mito 3b. Mitochondrial Assays (JC-1 / DCFDA) Treat->Mito Apop 3c. Apoptosis & Cycle (Annexin V / PI) Treat->Apop Analyze 4. Flow Cytometry & Spectrophotometry Viability->Analyze Mito->Analyze Apop->Analyze

Caption: In vitro workflow for evaluating Agrimol B cytotoxicity and mitochondrial impairment.

Detailed Experimental Protocols

Protocol A: Orthogonal Cell Viability (MTT & Crystal Violet)

Causality: Evaluates the discrepancy between mitochondrial metabolic suppression (MTT) and actual physical cell loss (Crystal Violet) 4.

  • Seeding: Seed HCT116 or HepG2 cells at

    
     cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment: Treat cells with Agrimol B (0, 100, 250, 500, 1000 nM for HCT116; 0-50 μM for HepG2). Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., 5-Fluorouracil or Sorafenib). Incubate for 24h and 48h.

  • MTT Readout:

    • Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Carefully aspirate the media and dissolve formazan crystals in 150 μL DMSO.

    • Read absorbance at 570 nm.

  • Crystal Violet Readout (Parallel Plate):

    • Fix cells with 100% methanol for 30 minutes at room temperature.

    • Stain with 0.1% crystal violet solution for 2 hours.

    • Wash thoroughly with distilled H₂O and air dry.

    • Solubilize stain in 1% SDS solution and measure absorbance at 570 nm.

Protocol B: Mitochondrial Membrane Potential ( ) via JC-1

Causality: Because Agrimol B downregulates TFAM and NRF1, the electron transport chain loses integrity, collapsing the proton gradient. JC-1 dye provides a self-validating ratiometric readout: it forms red aggregates in healthy, polarized mitochondria, but remains as green monomers when depolarized 1.

  • Preparation: Harvest Agrimol B-treated cells (24h exposure) and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 500 μL of JC-1 working solution (1 μg/mL).

  • Internal Validation Check: Treat a separate control well with 50 μM FCCP (an uncoupler) for 15 minutes prior to staining. If the FCCP control does not shift entirely to green fluorescence, the JC-1 dye is compromised and the assay must be aborted.

  • Incubation: Incubate in the dark at 37°C for 15 minutes.

  • Analysis: Wash cells twice with PBS and analyze via flow cytometry. Calculate the ratio of Red (PE channel) to Green (FITC channel) fluorescence. A decreasing red/green ratio quantitatively confirms Agrimol B-induced mitochondrial depolarization.

Protocol C: Intracellular ROS Accumulation via DCFDA

Causality: Agrimol B-mediated degradation of NDUFS1 causes electron leakage at Complex I, converting ambient oxygen into superoxide radicals. DCFDA is a cell-permeable fluorogenic probe that becomes highly fluorescent (DCF) upon oxidation by these specific ROS 2.

  • Treatment: Culture cells in 6-well plates and treat with Agrimol B for 24 hours.

  • Probe Loading: Remove media and wash with PBS. Add 10 μM DCFDA-ROS assay solution (in serum-free media).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Harvest & Read: Trypsinize cells, wash with PBS, and immediately measure FITC-channel fluorescence via flow cytometry. Use ImageJ or FlowJo software to quantify the rightward shift in mean fluorescence intensity (MFI).

References

  • Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway. National Library of Medicine (PMC). URL:[Link]

  • Targeted degradation of NDUFS1 by agrimol B promotes mitochondrial ROS accumulation and cytotoxic autophagy arrest in hepatocellular carcinoma. PubMed. URL:[Link]

  • Identification of NQO1 as a target of herbal drug agrimol B in hepatocellular carcinoma. Connectsci. URL:[Link]

Sources

Application

Application Note: Dosing Strategies and IC50 Determination for (R)-(-)-Agrimol B

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.

Introduction & Mechanistic Causality

(R)-(-)-Agrimol B is a naturally occurring phloroglucinol derivative isolated from Agrimonia pilosa Ledeb. In recent years, it has garnered significant attention in drug development due to its complex polypharmacology. Unlike highly selective kinase inhibitors, (R)-(-)-Agrimol B exerts its biological effects through multiple distinct signaling pathways depending on the cellular context.

Understanding the causality behind its mechanism of action is critical for experimental design. The compound's potency (and thus its IC50) shifts dramatically based on the primary molecular target driving the phenotype in a given cell line:

  • Nanomolar Potency (Mitochondrial Dysfunction): In colon carcinoma (e.g., HCT116 cells), (R)-(-)-Agrimol B directly binds and inhibits PGC-1α. This suppresses the downstream NRF1/TFAM pathway, leading to severe mitochondrial oxidative stress, ROS accumulation, and apoptosis at highly potent nanomolar concentrations[1].

  • Low-Micromolar Potency (Metabolic Regulation): In adipocytes (e.g., 3T3-L1 cells), the compound acts as a potent SIRT1 activator, inducing its nuclear translocation to downregulate PPARγ and inhibit adipogenesis[2].

  • Mid-Micromolar Potency (Enzyme Inhibition): In hepatocellular carcinoma (HCC), it binds to and decreases the activity of NQO1, resulting in cell cycle arrest at the G1 phase[3].

Because of this target-dependent affinity, researchers cannot apply a universal dosing range. The experimental dose-response curve must be strategically bracketed around the expected affinity of the specific target pathway being investigated.

Mechanistic Pathway Visualization

G cluster_0 Metabolic / Adipocyte Context cluster_1 Colon Carcinoma Context cluster_2 Hepatocellular Carcinoma Context Agrimol (R)-(-)-Agrimol B (Polypharmacological Agent) SIRT1 Activates SIRT1 (Nuclear Translocation) Agrimol->SIRT1 PGC1a Binds & Inhibits PGC-1α Agrimol->PGC1a NQO1 Binds & Decreases NQO1 Activity Agrimol->NQO1 PPAR Downregulates PPARγ & C/EBPα SIRT1->PPAR Adipo Inhibits Adipogenesis (IC50: 3.35 µM) PPAR->Adipo Mito Suppresses NRF1/TFAM (Mitochondrial Dysfunction) PGC1a->Mito Apop ROS Accumulation & Apoptosis (IC50: 280 nM) Mito->Apop HCC Cell Cycle Arrest (G1) (IC50: ~10 µM) NQO1->HCC

Caption: Mechanistic polypharmacology of (R)-(-)-Agrimol B across different cellular targets.

Quantitative Dosing Reference Data

To design an accurate dose-response experiment, utilize the following field-validated empirical data as a baseline for determining your concentration ranges.

Cell Line / ModelCancer/Tissue TypePrimary Target / MechanismAssay TypeReported IC50 / GI50Ref.
HCT116 Colon CarcinomaPGC-1α Inhibition (Apoptosis)MTT Assay280 nM (0.28 µM)[1]
3T3-L1 Murine AdipocytesSIRT1 Activation (Anti-adipogenesis)Differentiation3.35 ± 0.32 µM [2]
HepG2 Hepatocellular CarcinomaNQO1 Inhibition (Growth Arrest)Crystal Violet~10 µM [3]
SK-Hep-1 Hepatocellular CarcinomaNQO1 Inhibition (Growth Arrest)Crystal Violet~10 µM [3]
A549 Lung CancerCell Cycle Arrest (G0/G1)Viability Assay19 µM (GI50)[4]
PC-3 Prostate CancerCell Cycle Arrest (G0/G1)Viability Assay29 µM (GI50)[4]

Experimental Design & Rationale

A Self-Validating System

A robust IC50 determination must be a self-validating system. This means the assay must internally prove that the observed cytotoxicity is due to (R)-(-)-Agrimol B and not an experimental artifact (such as solvent toxicity or edge effects).

Causality in Protocol Choices:

  • Solvent Normalization: (R)-(-)-Agrimol B is highly lipophilic and is typically dissolved in DMSO (stock concentration up to 10 mM)[4]. Because DMSO itself is cytotoxic at concentrations above 0.5% (v/v), all treatment wells, including the vehicle control, must contain the exact same final concentration of DMSO (strictly ≤ 0.1% - 0.2%) .

  • Dose Bracketing: To achieve a high-confidence non-linear regression curve, your dosing range must span at least two logs (e.g., 10-fold below and 10-fold above the expected IC50), utilizing a 2-fold or 3-fold serial dilution scheme.

  • Background Subtraction: Media-only wells (blanks) must be included to subtract background absorbance generated by the culture medium and the assay reagent (e.g., MTT formazan or Crystal Violet).

Step-by-Step Protocol: IC50 Determination via Viability Assay

The following protocol utilizes the MTT assay methodology, optimized for evaluating the anti-proliferative effects of (R)-(-)-Agrimol B[5],[1].

Materials Required
  • (R)-(-)-Agrimol B (Purity ≥ 98%)

  • Cell line of interest (e.g., HCT116, HepG2)

  • Complete Culture Medium (e.g., McCoy's 5A or DMEM + 10% FBS)

  • DMSO (Cell culture grade)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization buffer (100% DMSO or acidified isopropanol)

Workflow Visualization

Workflow Seed 1. Cell Seeding (96-well plate, overnight adherence) Dilute 2. Serial Dilution (Target-specific range, constant DMSO %) Seed->Dilute Treat 3. Compound Treatment (24h, 48h, or 72h) Dilute->Treat Assay 4. Viability Readout (Add MTT, incubate, solubilize crystals) Treat->Assay Analyze 5. Data Analysis (Non-linear Regression for IC50) Assay->Analyze

Caption: Step-by-step experimental workflow for determining the IC50 of (R)-(-)-Agrimol B.

Step 1: Cell Seeding
  • Harvest cells in the logarithmic growth phase.

  • Seed cells into a 96-well plate at a density of

    
     to 
    
    
    
    cells/well in 100 µL of complete culture medium.
    • Critical Step: Leave column 1 as a "Blank" (100 µL media only, no cells).

  • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence.

Step 2: Preparation of (R)-(-)-Agrimol B Dosing Solutions
  • Stock Solution: Dissolve (R)-(-)-Agrimol B in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare a 2-fold or 3-fold serial dilution series in complete culture medium.

    • For HCT116 cells (Expected IC50 ~ 280 nM): Prepare a range from 10 nM to 5 µM[1].

    • For HepG2 cells (Expected IC50 ~ 10 µM): Prepare a range from 0.5 µM to 50 µM[3].

  • Vehicle Control: Prepare a vehicle control solution containing the exact percentage of DMSO present in your highest concentration well (e.g., 0.1% DMSO in media).

Step 3: Compound Treatment
  • Carefully aspirate the old media from the 96-well plate.

  • Add 100 µL of the prepared (R)-(-)-Agrimol B dilutions to the appropriate wells (perform in biological triplicates).

  • Add 100 µL of the Vehicle Control to the control wells.

  • Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

Step 4: Endpoint Viability Readout (MTT)
  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well (including blanks)[5].

  • Incubate for 3 to 4 hours at 37°C. Causality: Viable cells with active metabolism convert the yellow MTT into insoluble purple formazan crystals.

  • Carefully aspirate the media without disturbing the formazan crystals at the bottom of the wells.

  • Add 100 µL to 150 µL of solubilization solution (100% DMSO) to each well.

  • Place the plate on an orbital shaker for 10-15 minutes protected from light to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Step 5: Data Analysis & IC50 Calculation
  • Background Subtraction: Subtract the average absorbance of the Blank wells from all other wells.

  • Normalization: Calculate the percentage of cell viability relative to the vehicle control:

    
    
    
  • Curve Fitting: Plot the % Viability (Y-axis) against the log concentration of (R)-(-)-Agrimol B (X-axis) using statistical software (e.g., GraphPad Prism).

  • Apply a non-linear regression model (e.g., "log(inhibitor) vs. normalized response - Variable slope") to calculate the absolute IC50 value.

References

  • [3] ConnectSci (Aust J Chem). Identification of NQO1 as a target of herbal drug agrimol B in hepatocellular carcinoma. (2023). Available at: [Link]

  • [2] PubMed (Biochem Biophys Res Commun). Agrimol B suppresses adipogenesis through modulation of SIRT1-PPAR gamma signal pathway. (2016). Available at:[Link]

  • [1] PubMed Central (Frontiers in Oncology). Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway. (2022). Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of (R)-(-)-Agrimol B Derivatives for Structure-Activity Relationship (SAR) Studies

For: Researchers, scientists, and drug development professionals in medicinal chemistry and natural product synthesis. Abstract (R)-(-)-Agrimol B, a natural polyphenolic compound isolated from Agrimonia pilosa, has garne...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and natural product synthesis.

Abstract

(R)-(-)-Agrimol B, a natural polyphenolic compound isolated from Agrimonia pilosa, has garnered significant interest due to its diverse biological activities, including anthelmintic and anticancer properties.[1] This document provides a comprehensive guide for the synthesis of (R)-(-)-Agrimol B derivatives to facilitate Structure-Activity Relationship (SAR) studies. The core focus is on the strategic chemical modifications of the Agrimol B scaffold to probe the key structural features essential for its biological functions. Detailed, field-proven protocols for the synthesis of the core structure and its subsequent derivatization are provided, alongside methodologies for biological evaluation. This guide is intended to empower researchers to systematically explore the chemical space around Agrimol B, leading to the identification of novel analogs with enhanced potency and selectivity.

Introduction: The Rationale for Agrimol B Derivatization

Natural products are a rich source for the discovery of new therapeutic agents.[2] (R)-(-)-Agrimol B represents a promising scaffold for drug development due to its demonstrated biological activities. However, natural products often require optimization to improve their pharmacokinetic and pharmacodynamic properties. SAR studies are a cornerstone of this optimization process, providing a systematic approach to understanding how specific structural modifications influence biological activity.[3][4]

The primary objectives for synthesizing Agrimol B derivatives include:

  • Identifying the Pharmacophore: To determine the minimal structural components of the molecule responsible for its biological effects.

  • Improving Potency: To design and synthesize analogs with enhanced activity compared to the parent compound.

  • Enhancing Selectivity: To develop derivatives that exhibit greater selectivity for their biological target, thereby reducing off-target effects and potential toxicity.

  • Optimizing Physicochemical Properties: To modify the molecule to improve its solubility, stability, and bioavailability.

This guide will focus on the key synthetic challenges and strategies for derivatization at three primary locations on the Agrimol B scaffold: the aromatic rings (Ring A and Ring B) and the lactone moiety.

Core Synthetic Strategy: Construction of the Diaryl Ether Linkage

A critical step in the synthesis of Agrimol B and its derivatives is the formation of the diaryl ether bond. Several modern synthetic methods can be employed for this transformation, with the Ullmann condensation and Buchwald-Hartwig cross-coupling being the most prominent.[5][6][7]

Retrosynthetic Analysis

The general retrosynthetic approach for the Agrimol B core is outlined below. The key disconnection is the diaryl ether linkage, which can be formed through a C-O cross-coupling reaction.

G Agrimol_B (R)-(-)-Agrimol B Core Disconnection Diaryl Ether Disconnection Agrimol_B->Disconnection Fragments Aryl Halide + Phenol Disconnection->Fragments Ullmann Ullmann Condensation Fragments->Ullmann Cu-catalyzed Buchwald Buchwald-Hartwig Coupling Fragments->Buchwald Pd-catalyzed

Caption: Retrosynthetic analysis of the Agrimol B core.

Recommended Protocol: Ullmann-type Diaryl Ether Synthesis

The Ullmann condensation is a classical and effective method for forming diaryl ether bonds, typically employing a copper catalyst.[5][7] This approach is often cost-effective and tolerant of a range of functional groups.

Protocol 2.2.1: Synthesis of a Diaryl Ether Intermediate

  • Materials:

    • Substituted phenol (1.0 eq)

    • Substituted aryl bromide (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask, add the substituted phenol, substituted aryl bromide, CuI, and Cs₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Derivatization Strategies for SAR Studies

Systematic modification of the Agrimol B structure is crucial for elucidating SAR.[8] The following sections outline strategies for derivatizing the aromatic rings and the lactone moiety.

Modification of the Aromatic Rings (Ring A and Ring B)

The electronic and steric properties of the aromatic rings can be modulated by introducing various substituents. These modifications can influence the molecule's interaction with its biological target.

Table 1: Proposed Modifications for Aromatic Rings and their Rationale

Position of ModificationType of SubstituentRationale for Modification
Ring A/BElectron-donating groups (-OCH₃, -CH₃)To investigate the effect of increased electron density on activity.
Ring A/BElectron-withdrawing groups (-Cl, -F, -CF₃, -NO₂)To probe the importance of electronic effects and potential halogen bonding.
Ring A/BBulky groups (-tBu, -phenyl)To explore steric tolerance at the binding site.
Ring A/BHydrogen bond donors/acceptors (-OH, -NH₂)To introduce new potential interactions with the target protein.

Protocol 3.1.1: General Procedure for Aromatic Substitution (Example: Bromination)

  • Materials:

    • Agrimol B core or intermediate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Dichloromethane (DCM), anhydrous

    • Inert atmosphere

  • Procedure:

    • Dissolve the Agrimol B derivative in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Modification of the Lactone Moiety

The lactone ring is a key feature of Agrimol B and is a potential site for modification to alter the molecule's reactivity and stability.

Protocol 3.2.1: Ring Opening of the Lactone to Form an Amide

  • Materials:

    • (R)-(-)-Agrimol B derivative (1.0 eq)

    • Primary or secondary amine (e.g., benzylamine) (2.0 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the Agrimol B derivative in anhydrous THF.

    • Add the amine and stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting amide by column chromatography.

Analytical Characterization of Derivatives

The structure and purity of all synthesized derivatives must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

Table 2: Standard Analytical Techniques for Characterization

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR)
¹H NMRProvides information on the number, environment, and connectivity of protons.
¹³C NMRDetermines the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)Provides the exact mass of the molecule, allowing for the determination of its elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., -OH, C=O, C-O-C).[9][10]
Chiral High-Performance Liquid Chromatography (HPLC) Determines the enantiomeric purity of the final compounds.

Biological Evaluation: In Vitro Anthelmintic Assays

To assess the efficacy of the synthesized Agrimol B derivatives, in vitro anthelmintic assays are essential.[2][11][12] A common model organism for these assays is the gastrointestinal nematode Haemonchus contortus.[11]

G cluster_prep Assay Preparation cluster_assay Larval Motility Assay cluster_data Data Analysis Larvae Obtain L3 Larvae of H. contortus Incubate Incubate Larvae with Compounds in a 96-well Plate Larvae->Incubate Compounds Prepare Serial Dilutions of Agrimol B Derivatives Compounds->Incubate Controls Include Positive (e.g., Levamisole) and Negative (Solvent) Controls Controls->Incubate Assess Assess Larval Motility Under a Microscope Incubate->Assess Quantify Quantify the Percentage of Motile vs. Non-motile Larvae Assess->Quantify IC50 Calculate IC₅₀ Values Quantify->IC50

Caption: Workflow for in vitro anthelmintic activity assay.

Protocol: Larval Motility Assay
  • Materials:

    • Third-stage (L3) larvae of Haemonchus contortus

    • Phosphate Buffered Saline (PBS)

    • 96-well microtiter plates

    • Synthesized Agrimol B derivatives

    • Positive control (e.g., Levamisole)

    • Solvent control (e.g., DMSO)

    • Inverted microscope

  • Procedure:

    • Prepare serial dilutions of the test compounds and controls in PBS in a 96-well plate.[11]

    • Add approximately 50-100 L3 larvae to each well.[11]

    • Incubate the plate at 25 °C for 24-48 hours.

    • At designated time points, assess the motility of the larvae under an inverted microscope. Larvae are considered non-motile if they do not exhibit movement upon gentle prodding.

    • Calculate the percentage of non-motile larvae for each concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of larval motility) for each compound.

Conclusion

The synthetic strategies and biological evaluation protocols outlined in this application note provide a robust framework for conducting SAR studies on (R)-(-)-Agrimol B. By systematically modifying the core structure and assessing the impact on anthelmintic activity, researchers can identify key structural features that govern its biological function. This knowledge will be instrumental in the design and development of novel, potent, and selective anthelmintic agents based on the Agrimol B scaffold.

References

  • Natural Products Are a Promising Source for Anthelmintic Drug Discovery - PMC. Available at: [Link]

  • Agrimol B present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. Available at: [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC. Available at: [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity - MDPI. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - MDPI. Available at: [Link]

  • Diaryl ether formation in the synthesis of natural products | Request PDF - ResearchGate. Available at: [Link]

  • Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes - Moroccan Journal of Agricultural Sciences. Available at: [Link]

  • Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches - PMC. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - ResearchGate. Available at: [Link]

  • SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Available at: [Link]

  • Synthesis, Spectroscopic Characterization and Biological Evaluation of 1-(4'-Hydroxybenzamido)-Imine-1,2,3,4-Tetrahydrocarbazole Derivatives - ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation, and SAR Studies of Varyingly Substituted 4-Thioflavonols. Available at: [Link]

  • Synthesis and biological evaluation of andrographolide analogues as anti-cancer agents. Available at: [Link]

  • In Vitro Anthelmintic Activity of Four Plant-Derived Compounds against Sheep Gastrointestinal Nematodes - MDPI. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • Synthesis and Biological Evaluation of O 6 -Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases - MDPI. Available at: [Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Structural and Spectroscopic Properties of Magnolol and Honokiol–Experimental and Theoretical Studies - PMC. Available at: [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Curcumin Analogues. Available at: [Link]

  • Chemical Analysis and Anthelmintic Activity Against Teladorsagia Circumcincta of Nordic Bark Extracts In vitro - Frontiers. Available at: [Link]

  • Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - MDPI. Available at: [Link]

Sources

Application

Storage conditions and shelf life of (R)-(-)-Agrimol B

An in-depth understanding of the physicochemical behavior of small-molecule natural products is critical for ensuring reproducibility in drug development. (R)-(-)-Agrimol B is a highly bioactive phloroglucinol derivative...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the physicochemical behavior of small-molecule natural products is critical for ensuring reproducibility in drug development. (R)-(-)-Agrimol B is a highly bioactive phloroglucinol derivative isolated from the traditional medicinal plant Agrimonia pilosa Ledeb[1]. Recognized for its potent senolytic, anti-tumor, and anti-adipogenic properties[2][3], its complex polyphenolic structure demands stringent storage and handling protocols to prevent oxidative degradation and maintain experimental integrity.

This application note provides a comprehensive, self-validating framework for the storage, reconstitution, and experimental handling of (R)-(-)-Agrimol B.

Physicochemical Properties & Stability Profile

(R)-(-)-Agrimol B features a highly substituted phloroglucinol core with multiple phenolic hydroxyl groups[4][5]. While these functional groups are the primary drivers of its biological efficacy, they also render the molecule highly susceptible to auto-oxidation, particularly in the presence of trace water, UV light, or strong oxidizing/reducing agents[6].

Causality of Stability: The compound is stable under standard inert laboratory conditions but degrades rapidly in aqueous environments[6]. When dissolved in dimethyl sulfoxide (DMSO), the hygroscopic nature of the solvent acts as a liability; repeated exposure to ambient air introduces moisture, which catalyzes the hydrolysis and oxidative cleavage of the phenolic rings. Therefore, maintaining an anhydrous environment is the cornerstone of Agrimol B stability[7].

Table 1: Physicochemical Properties of (R)-(-)-Agrimol B

PropertySpecification
Chemical Formula C37H46O12[8]
Molecular Weight 682.75 g/mol [8]
CAS Number 55576-66-4[8]
Appearance White to yellow acicular crystal / solid powder[4][5]
Solubility Profile Soluble in DMSO, Chloroform, Ethyl Acetate. Insoluble in water and ethanol[4][5][8].
Max DMSO Solubility ~5.0 to 6.83 mg/mL (requires gentle warming/sonication)[4][7]

Storage Conditions and Shelf Life

To maintain the scientific integrity of experimental data, adherence to validated storage timelines is mandatory. The shelf life of (R)-(-)-Agrimol B drastically differs between its solid state and when reconstituted in a solvent[4][9].

Table 2: Validated Storage Conditions and Shelf Life

StateStorage TemperatureShelf LifeCritical Handling Notes
Solid Powder -20°C3 YearsDesiccate; strictly protect from light and moisture[3][4].
Solid Powder 4°C2 YearsAcceptable for medium-term storage; keep sealed.
Solid Powder Room Temp< 2 WeeksAcceptable for transit/shipping only[6].
Stock Solution (DMSO) -80°C6 to 12 MonthsMust be aliquoted to avoid freeze-thaw cycles[4][7].
Stock Solution (DMSO) -20°C1 MonthProne to degradation if accessed frequently[9].
Working Solution (Aqueous) Freshly Prepared< 12 HoursDo not store; prepare immediately prior to dosing[7].

Reconstitution and Handling Protocols

Trustworthy protocols require a self-validating system where each step is explicitly designed to prevent a specific mode of failure. The following methodologies maximize solubility while preventing thermal or oxidative degradation.

Protocol A: Preparation of In Vitro Stock Solutions (DMSO)
  • Equilibration: Remove the solid (R)-(-)-Agrimol B vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation, which hydrates the powder and accelerates degradation[4].

  • Solvent Selection: Use only newly opened, anhydrous, cell-culture grade DMSO.

    • Causality: DMSO is highly hygroscopic; using old DMSO introduces water, which drastically reduces the maximum solubility of Agrimol B and promotes oxidation[7].

  • Dissolution: Add the calculated volume of DMSO to achieve the desired concentration (e.g., adding 1.46 mL DMSO to 1 mg of powder yields a 1 mM solution)[8].

  • Agitation: Vortex gently. If the compound does not fully dissolve, apply gentle warming (up to 60°C) and sonication for 5-10 minutes[7].

    • Causality: The complex molecular structure can form transient crystalline aggregates that require kinetic energy to break apart.

  • Aliquot and Store: Divide the clear stock solution into single-use aliquots (e.g., 50-100 µL) in amber microcentrifuge tubes. Store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation, leading to inaccurate dosing in subsequent assays[9].

Workflow Solid 1. Solid (R)-(-)-Agrimol B (Store at -20°C) Equilibrate 2. Equilibrate to Room Temp (Prevents Condensation) Solid->Equilibrate AddDMSO 3. Add Anhydrous DMSO (Max 5-6.8 mg/mL) Equilibrate->AddDMSO Sonicate 4. Gentle Warming & Sonication (Breaks Aggregates) AddDMSO->Sonicate Aliquot 5. Aliquot Stock Solution (Avoids Freeze-Thaw) Sonicate->Aliquot Store 6. Store at -80°C (Shelf Life: 6-12 Months) Aliquot->Store

Step-by-step reconstitution workflow for (R)-(-)-Agrimol B to prevent degradation.
Protocol B: Preparation of In Vivo Working Formulation

For animal studies, DMSO concentration must be minimized to prevent solvent toxicity. Because Agrimol B is insoluble in water, a co-solvent system is required[7][8].

  • Thaw Stock: Thaw a single -80°C DMSO stock aliquot at room temperature.

  • Sequential Addition: To prepare a 1 mL working solution (yielding a clear solution of ≥ 0.5 mg/mL):

    • Add 100 µL of the DMSO stock solution (5.0 mg/mL) to a sterile tube.

    • Add 400 µL of PEG300 and vortex thoroughly until homogeneous.

      • Causality: PEG300 acts as a surfactant and solubilizer to encapsulate the hydrophobic compound, preventing immediate precipitation when aqueous media is introduced.

    • Add 50 µL of Tween-80 and vortex.

    • Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing[7].

  • Immediate Administration: Administer to the animal model on the same day. Do not store the aqueous formulation, as phase separation and precipitation will inevitably occur over time[7].

Mechanistic Applications & Biological Pathways

Understanding the downstream targets of (R)-(-)-Agrimol B is essential for designing appropriate assays and interpreting stability-related data variations. Recent pharmacological studies highlight two primary mechanisms:

  • Metabolic Regulation: Agrimol B acts as a potent SIRT1 activator, inducing its cytoplasm-to-nucleus shuttle. This activation subsequently reduces the expression of PPARγ, C/EBPα, and FAS, effectively inhibiting adipogenesis[3].

  • Oncology: In hepatocellular carcinoma (HCC), Agrimol B targets and degrades NDUFS1, leading to an accumulation of mitochondrial reactive oxygen species (mROS) and inducing cytotoxic autophagy arrest[10].

Pathways cluster_metabolism Metabolic Regulation cluster_oncology Oncology (HCC) AgrimolB (R)-(-)-Agrimol B SIRT1 SIRT1 Activation (Nucleus Shuttle) AgrimolB->SIRT1 NDUFS1 NDUFS1 Degradation (Mitochondria) AgrimolB->NDUFS1 PPARg ↓ PPARγ & C/EBPα SIRT1->PPARg Adipogenesis Inhibition of Adipogenesis PPARg->Adipogenesis mROS ↑ Mitochondrial ROS NDUFS1->mROS Autophagy Cytotoxic Autophagy Arrest mROS->Autophagy

Dual mechanistic pathways of (R)-(-)-Agrimol B in metabolic regulation and oncology.

References

  • NIH PMC. "Agrimonia pilosa: A Phytochemical and Pharmacological Review." Available at:[Link]

  • MDPI. "Preliminary Data on the Senolytic Effects of Agrimonia pilosa Ledeb..." Available at: [Link]

  • ResearchGate. "Targeted degradation of NDUFS1 by agrimol B promotes mitochondrial ROS accumulation..." Available at:[Link]

  • BioCrick. "Agrimol B Biological Activity." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Extraction of (R)-(-)-Agrimol B

Welcome to the technical support center dedicated to enhancing the extraction yield and purity of (R)-(-)-Agrimol B from plant materials. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to enhancing the extraction yield and purity of (R)-(-)-Agrimol B from plant materials. This guide is designed for researchers, scientists, and professionals in drug development who are working with this promising bioactive compound. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the reliability and success of your extraction protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the extraction and purification of (R)-(-)-Agrimol B. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low Extraction Yield of (R)-(-)-Agrimol B

You've performed an extraction, but the quantified yield of (R)-(-)-Agrimol B is significantly lower than expected.

  • Inadequate Solvent Selection: The polarity of your extraction solvent may not be optimal for solubilizing (R)-(-)-Agrimol B, a polyphenolic compound. The choice of solvent is a critical factor influencing the extraction efficiency of polyphenols.[1][2][3][4][5]

  • Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the solid-to-solvent ratio have a profound impact on extraction efficiency.[6] High temperatures can lead to the degradation of thermolabile compounds, while insufficient time or solvent volume will result in incomplete extraction.[2][7][8][9]

  • Inefficient Cell Lysis: The plant cell walls may not be adequately disrupted, preventing the solvent from accessing the intracellular components, including Agrimol B.

  • Degradation of (R)-(-)-Agrimol B during Extraction: As a phloroglucinol derivative, Agrimol B may be susceptible to degradation under certain conditions, such as exposure to high temperatures, oxidative environments, or unfavorable pH levels.[10]

  • Solvent Optimization:

    • Polarity Matching: (R)-(-)-Agrimol B is a polyphenol, and medium-polarity solvents are often effective for such compounds.[3][4][5] Consider using aqueous mixtures of ethanol or acetone (e.g., 60-80% ethanol in water) as these have been shown to be efficient for extracting polyphenols.[1][11]

    • Systematic Screening: If yield remains low, perform small-scale parallel extractions with a range of solvents of varying polarities, such as ethanol, methanol, acetone, and ethyl acetate, to identify the most effective one for your specific plant material.[12]

  • Parameter Optimization:

    • Temperature Control: For heat-sensitive compounds like polyphenols, avoid prolonged exposure to high temperatures.[2][7][9][12] If using heat-assisted methods, aim for a moderate temperature range (e.g., 40-60°C).

    • Time and Ratio Adjustment: Ensure a sufficient extraction time to allow for complete diffusion of the target compound into the solvent. A common starting point is a solid-to-solvent ratio of 1:10 to 1:20 (w/v).[12]

  • Enhanced Extraction Techniques:

    • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation, which disrupts cell walls and enhances solvent penetration, often leading to higher yields in shorter times.[12]

    • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which can accelerate the extraction process.[6]

  • Preventing Degradation:

    • pH Control: The stability of phloroglucinol derivatives can be pH-dependent.[13] Maintaining a slightly acidic to neutral pH during extraction may help prevent degradation.

    • Inert Atmosphere: To minimize oxidation, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Co-extraction of Impurities and Pigments

Your crude extract is dark green or contains a significant amount of waxy material, which is interfering with downstream purification.

  • Chlorophyll Contamination: Using polar solvents like ethanol or methanol will efficiently extract chlorophyll along with polyphenols, resulting in a dark green extract.[14]

  • Extraction of Lipophilic Compounds: If your plant material has a high content of waxes and lipids, these may be co-extracted, especially with less polar solvents.

  • Pre-extraction Defatting:

    • Before the main extraction, wash the dried plant material with a non-polar solvent like hexane. This will remove a significant portion of the chlorophyll and waxes without extracting the more polar (R)-(-)-Agrimol B.

  • Post-extraction Cleanup:

    • Liquid-Liquid Partitioning: After obtaining the crude extract, you can perform a liquid-liquid extraction. Dissolve the extract in a polar solvent (e.g., aqueous methanol) and partition it against a non-polar solvent (e.g., hexane) to remove lipophilic impurities.[15]

    • Activated Charcoal Treatment: Activated charcoal can be used to adsorb chlorophyll and other pigments.[16] However, be aware that it can also adsorb your target compound, so this step requires careful optimization to avoid significant yield loss.[16]

    • Solid-Phase Extraction (SPE): SPE cartridges can be used for sample cleanup. A reversed-phase C18 cartridge can retain (R)-(-)-Agrimol B while allowing more polar impurities to pass through. The target compound can then be eluted with a stronger organic solvent.

Issue 3: Difficulty in Purifying (R)-(-)-Agrimol B from Co-extractants

You are struggling to separate (R)-(-)-Agrimol B from other closely related polyphenols present in the extract.

  • Presence of Structurally Similar Compounds: Agrimonia species are rich in other polyphenols, such as agrimoniin, flavonoids, and phenolic acids, which may have similar chromatographic behavior to (R)-(-)-Agrimol B.[15][16]

  • Inadequate Chromatographic Resolution: The chosen chromatography conditions (stationary phase, mobile phase) may not be providing sufficient selectivity to separate the target compound from its analogs.

  • Fractionation of the Crude Extract:

    • Solvent Partitioning: Before column chromatography, perform a sequential liquid-liquid extraction of the aqueous crude extract with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). This will fractionate the extract based on the polarity of the compounds, simplifying the subsequent purification steps. (R)-(-)-Agrimol B is likely to be found in the ethyl acetate or n-butanol fractions.

  • Advanced Chromatographic Techniques:

    • Column Chromatography: Use silica gel or reversed-phase (C18) column chromatography for the initial purification of the enriched fraction. A gradient elution with a suitable solvent system (e.g., a gradient of methanol in dichloromethane for normal phase, or a gradient of acetonitrile in water for reversed-phase) will be necessary.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, Prep-HPLC is the method of choice.[17][18][19][20][21][22] A C18 column with a mobile phase consisting of acidified water and acetonitrile or methanol is commonly used for the separation of polyphenols.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for extracting (R)-(-)-Agrimol B?

    • A: While there is no single "best" solvent for all plant materials, aqueous ethanol (60-80%) and aqueous acetone are generally effective for extracting polyphenols like (R)-(-)-Agrimol B.[1][23][24][25][26] The optimal solvent should be determined experimentally for your specific plant source.

  • Q2: How can I prevent the degradation of (R)-(-)-Agrimol B during extraction?

    • A: To minimize degradation, avoid excessive heat and prolonged extraction times.[7][8][9] Working in a dark environment or using amber glassware can prevent photodegradation. Maintaining a slightly acidic to neutral pH and considering the use of an inert atmosphere can also be beneficial.[10][13]

  • Q3: My extract is very viscous and difficult to handle. What can I do?

    • A: High viscosity is often due to the presence of sugars and other polysaccharides. A pre-treatment of the crude extract with ethanol can precipitate some of these polysaccharides. Alternatively, a fractionation step using solvent partitioning can help separate the target compound from these interfering substances.

  • Q4: How can I confirm the presence and quantify the yield of (R)-(-)-Agrimol B?

    • A: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard analytical technique for the identification and quantification of (R)-(-)-Agrimol B.[19] You will need a pure analytical standard of (R)-(-)-Agrimol B to create a calibration curve for accurate quantification.

Experimental Protocols

Protocol 1: Optimized Extraction of (R)-(-)-Agrimol B using Ultrasound-Assisted Extraction (UAE)

This protocol provides a robust method for the efficient extraction of (R)-(-)-Agrimol B from dried plant material.

Materials:

  • Dried and powdered plant material (Agrimonia pilosa)

  • 80% Ethanol (v/v) in deionized water

  • Hexane

  • Ultrasonic bath

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Defatting (Optional but Recommended):

    • Weigh 100 g of the dried, powdered plant material.

    • Add 500 mL of hexane and stir for 1 hour at room temperature.

    • Filter the mixture and discard the hexane.

    • Allow the plant material to air dry completely to remove residual hexane.

  • Ultrasound-Assisted Extraction:

    • Transfer the defatted plant material to a 2 L beaker.

    • Add 1 L of 80% ethanol.

    • Place the beaker in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature of 40-50°C.

    • After sonication, filter the mixture through a Büchner funnel.

    • Repeat the extraction process on the plant residue with another 1 L of 80% ethanol to maximize yield.

    • Combine the filtrates from both extractions.

  • Solvent Removal:

    • Concentrate the combined filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of (R)-(-)-Agrimol B using Column Chromatography

This protocol outlines a two-step column chromatography process for the purification of (R)-(-)-Agrimol B from the crude extract.

Materials:

  • Crude extract from Protocol 1

  • Silica gel for column chromatography

  • Reversed-phase C18 silica gel

  • Solvents for chromatography (e.g., dichloromethane, methanol, acetonitrile, water)

  • Glass column

  • Fraction collector

Procedure:

  • Silica Gel Column Chromatography (Initial Cleanup):

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Pack a glass column with silica gel in a suitable non-polar solvent (e.g., dichloromethane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example:

      • 100% Dichloromethane

      • Dichloromethane:Methanol (98:2, 95:5, 90:10, 80:20, 50:50)

      • 100% Methanol

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing (R)-(-)-Agrimol B.

    • Combine the fractions rich in the target compound and evaporate the solvent.

  • Reversed-Phase C18 Column Chromatography (Final Purification):

    • Pack a column with C18 reversed-phase silica gel and equilibrate with the initial mobile phase (e.g., 20% acetonitrile in water).

    • Dissolve the enriched fraction from the silica gel column in a small volume of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a stepwise or linear gradient of increasing acetonitrile concentration in water.

    • Collect fractions and analyze them by HPLC to identify the pure fractions of (R)-(-)-Agrimol B.

    • Combine the pure fractions and remove the solvent to obtain purified (R)-(-)-Agrimol B.

Visualizations

Workflow for Extraction and Purification of (R)-(-)-Agrimol B

Extraction_Purification_Workflow Start Dried Plant Material (Agrimonia pilosa) Grinding Grinding and Sieving Start->Grinding Defatting Defatting with Hexane Grinding->Defatting Extraction Ultrasound-Assisted Extraction (80% Ethanol) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fraction_Analysis1 Fraction Analysis (TLC/HPLC) Silica_Gel_CC->Fraction_Analysis1 Enriched_Fraction Enriched Fraction Fraction_Analysis1->Enriched_Fraction C18_CC Reversed-Phase C18 Column Chromatography Enriched_Fraction->C18_CC Fraction_Analysis2 Fraction Analysis (HPLC) C18_CC->Fraction_Analysis2 Pure_Compound Purified (R)-(-)-Agrimol B Fraction_Analysis2->Pure_Compound

Caption: A step-by-step workflow for the extraction and purification of (R)-(-)-Agrimol B.

Troubleshooting Logic for Low Extraction Yield

Low_Yield_Troubleshooting Problem Low Extraction Yield Cause1 Inadequate Solvent? Problem->Cause1 Cause2 Suboptimal Parameters? Problem->Cause2 Cause3 Inefficient Cell Lysis? Problem->Cause3 Cause4 Compound Degradation? Problem->Cause4 Solution1 Screen Solvents (e.g., aq. Ethanol/Acetone) Cause1->Solution1 Solution2 Optimize Temp, Time, and Solid:Solvent Ratio Cause2->Solution2 Solution3 Use UAE or MAE Cause3->Solution3 Solution4 Control pH, Use Inert Atmosphere, Lower Temp Cause4->Solution4

Caption: Decision tree for troubleshooting low extraction yields of (R)-(-)-Agrimol B.

References

  • OPEN. Effect of Solvent Polarity on the Efficiency of Ultrasound-assisted Extraction of Polyphenols From Apple Pomace. [Link]

  • PMC. Effect of Extraction Solvent and Temperature on Polyphenol Profiles, Antioxidant and Anti-Inflammatory Effects of Red Grape Skin By-Product. [Link]

  • R Discovery. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. [Link]

  • Food & Nutrition Journal. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. [Link]

  • PMC. Current Progress and Outlook for Agrimonolide: A Promising Bioactive Compound from Agrimonia pilosa Ledeb. [Link]

  • ResearchGate. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. [Link]

  • R Discovery. Preparative purification of five bioactive components from Agrimonia pilosaLedeb by high‐speed counter‐current chromatography. [Link]

  • PubMed. Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems. [Link]

  • MDPI. The Identification of Bioactive Compounds in the Aerial Parts of Agrimonia pilosa and Their Inhibitory Effects on Beta-Amyloid Production and Aggregation. [Link]

  • extraktLAB. How to Remove Dark Color from Ethanol Extracts. [Link]

  • Google Patents. FR3148148A1 - Process for removing chlorophyll present in a plant extract and extracts thus obtained.
  • ResearchGate. What is the procedure to isolate and purify bioactive compounds from plants? [Link]

  • PMC. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. [Link]

  • Media Bros. Removing Chlorophyll From Alcohol Extracts. [Link]

  • ResearchGate. Stability of the substituted phloroglucinol derivatives (R = n-propyl, isopropyl, isobutyl). [Link]

  • PMC. A practical and easy‐to‐scale protocol for removing chlorophylls from leaf extracts. [Link]

  • ResearchGate. Extraction and isolation scheme of compounds (1-11) from A. pilosa Ledeb. [Link]

  • Google Patents.
  • MDPI. Effect of Temperatures on Polyphenols during Extraction. [Link]

  • PMC. The Complexity of Hydration of Phloroglucinol: A Comprehensive Structural and Thermodynamic Characterization. [Link]

  • ResearchGate. (PDF) Effect of Temperatures on Polyphenols during Extraction. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • Encyclopedia.pub. Effect of Temperatures on Polyphenols during Extraction. [Link]

  • MDPI. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions. [Link]

  • WelchLab. Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • IJRPNS. METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF PHLOROGLUCINOL BY USING HPLC. [Link]

  • Teledyne Labs. The Power of Preparative HPLC Systems. [Link]

  • MDPI. The Influence of Water Extraction Methods on the Isolation of Polyphenols and Tannins from Various Ericaceae and Rosaceae Species. [Link]

  • IJSDR. Validation of Stability Indicating RP-HPLC method for Phloroglucinol in pharmaceutical Oral Solid Dosage Form. [Link]

  • ResearchGate. Experimental and Modeling Assessment of Polyphenol Solubility in Alcohol + Ethyl Acetate Mixtures for Extraction Applications. [Link]

  • Google Patents.
  • Pragolab. Scale up to more options - Preparative HPLC columns. [Link]

  • Column Chromatography. Extraction Of Bio-Active Compounds From Medicinal Plants. [Link]

  • Agilent. Strategy for Preparative LC Purification. [Link]

  • MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • ResearchGate. What are the analytical method for sample purification beside TLC, Preparative HPLC and Normal Column chromatography? [Link]

  • PMC. Techniques for extraction and isolation of natural products: a comprehensive review. [Link]

  • MDPI. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • ELEWA. Effect of solvent type on extraction of polyphenols from twenty three Ivorian plants. [Link]

  • PMC. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. [Link]

  • Food & Nutrition Research. Effect of the extraction solvent and method on the determination of the total polyphenol content in different common buckwheat (Fagopyrum esculentum Moench) varieties. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Agrimol B Analysis

Welcome to the technical support center for Agrimol B analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet frustrating issue in liquid chro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Agrimol B analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet frustrating issue in liquid chromatography: peak tailing. An ideal chromatographic peak is symmetrical and Gaussian. However, peak tailing—where the latter half of the peak is broader than the front—can compromise resolution, accuracy, and the limit of quantification.[1]

This document provides a structured approach to troubleshooting, moving from common, easily addressed issues to more complex chemical and mechanical problems.

Quick-Start: Frequently Asked Questions (FAQs)

Q1: My Agrimol B peak is tailing. What is the most common cause?

A1: The most frequent cause of peak tailing for basic compounds like Agrimol B is secondary interaction with the silica stationary phase.[2] Residual silanol groups (Si-OH) on the silica surface can become ionized and interact strongly with basic analytes, causing a portion of the molecules to lag behind as they travel through the column, resulting in a tail.[3][4]

Q2: How does mobile phase pH affect the peak shape of Agrimol B?

A2: Mobile phase pH is a critical factor.[5] Since Agrimol B is a basic compound, at a mid-range pH (e.g., pH 4-7), it will likely be protonated (positively charged), while some surface silanols will be deprotonated (negatively charged). This charge interaction leads to peak tailing.[6] Operating at a low pH (e.g., pH < 3) suppresses the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[3][4]

Q3: Can my sample solvent cause peak tailing?

A3: Yes. If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing.[7][8] This "solvent effect" causes the initial band of analyte to spread incorrectly at the column inlet.[9] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[8]

Q4: What is an acceptable tailing factor?

A4: An ideal peak has a tailing factor (T) or asymmetry factor (As) of 1.0. For most applications, a value between 0.9 and 1.5 is considered acceptable. However, for high-precision quantitative analysis, a value below 1.2 is often required.

In-Depth Troubleshooting Guide

If the FAQs did not resolve your issue, this section provides a systematic workflow to identify and remedy the root cause of peak tailing. We will explore issues related to the mobile phase, stationary phase, hardware, and sample preparation.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing the cause of peak tailing. Start with the simplest checks (Mobile Phase) and proceed to more involved investigations.

Sources

Troubleshooting

Technical Support Center: Enhancing Stability and Efficacy of (R)-(-)-Agrimol B in In Vitro Assays

Welcome to the Application Support Center for (R)-(-)-Agrimol B . As a potent polyphenol extracted from Agrimonia pilosa Ledeb., Agrimol B exhibits profound polypharmacology, including SIRT1 activation, NQO1 inhibition,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for (R)-(-)-Agrimol B . As a potent polyphenol extracted from Agrimonia pilosa Ledeb., Agrimol B exhibits profound polypharmacology, including SIRT1 activation, NQO1 inhibition, and PGC-1α binding[1][2][3]. However, like many complex natural polyphenols, its structural integrity is highly susceptible to auto-oxidation, protein binding, and aqueous precipitation in standard cell culture environments.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure reproducible in vitro data.

Part 1: Mechanism of Action & Target Landscape

To troubleshoot Agrimol B in cell media, one must first understand how it interacts with cellular targets. Agrimol B does not rely on a single pathway; rather, it modulates a network of metabolic and oxidative stress regulators. For instance, it induces G1-phase cell cycle arrest in hepatocellular carcinoma (HCC) by directly binding to and inhibiting NQO1[2], while simultaneously driving mitochondrial reactive oxygen species (mROS) accumulation via targeted degradation of NDUFS1[4].

SignalingPathway Agrimol (R)-(-)-Agrimol B SIRT1 SIRT1 (Activation) Agrimol->SIRT1 Activates NQO1 NQO1 (Inhibition) Agrimol->NQO1 Inhibits PGC1a PGC-1α (Binding) Agrimol->PGC1a Binds NDUFS1 NDUFS1 (Degradation) Agrimol->NDUFS1 Degrades Apoptosis Apoptosis / Autophagy Arrest SIRT1->Apoptosis Anti-tumor effect NQO1->Apoptosis Cell cycle arrest (G1) ROS mROS Accumulation PGC1a->ROS Blocked Mito-biogenesis NDUFS1->ROS Caspase-3 mediated ROS->Apoptosis Oxidative Stress

Figure 1: Polypharmacological signaling network of (R)-(-)-Agrimol B in cancer models.

Table 1: Agrimol B Validated Target Profile
Target ProteinInteraction TypeBiological ConsequenceExperimental Evidence
NQO1 Direct Binding / InhibitionG1-phase cell cycle arrest in HCC cells. High binding stability (-9.419 kcal/mol).Cellular Thermal Shift Assay (CETSA)[2]
NDUFS1 Caspase-3 Mediated DegradationmROS accumulation and cytotoxic autophagy arrest.DARTS analysis & Western Blot[4]
PGC-1α Direct BindingBlocks mitochondrial biogenesis and function in colon carcinoma.Molecular Docking & ROS Assays[3]
SIRT1 ActivationAnti-adipogenic and anticancer activity.Protein expression analysis[1]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Agrimol B stock is precipitating when added to DMEM. How do I prevent this?

Causality: Agrimol B is highly lipophilic and completely insoluble in water[5]. When a high-concentration DMSO stock is directly spiked into aqueous media, the rapid change in solvent polarity causes the compound to crash out of solution, forming micro-precipitates. This artificially lowers the effective concentration, leading to falsely elevated IC50 values. Solution: Always perform a serial dilution . Dilute your 10 mM DMSO stock into an intermediate concentration (e.g., 1 mM) using 100% DMSO, and then dilute this intermediate stock into pre-warmed (37°C) complete media containing serum. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

Q2: I observe highly variable IC50 values between 24-hour and 72-hour assays. Is the compound degrading?

Causality: Yes. Polyphenols undergo rapid auto-oxidation in standard cell culture media at physiological pH (7.4). The presence of transition metals (like Cu²⁺ and Fe³⁺ in DMEM) catalyzes this oxidation, converting Agrimol B into reactive quinones and generating baseline hydrogen peroxide (H₂O₂). Over 72 hours, the parent compound is significantly degraded. Solution: For assays exceeding 24 hours, you must refresh the drug-containing media daily . Alternatively, adding a mild antioxidant like Ascorbic Acid (if compatible with your assay) can stabilize the polyphenol structure.

Q3: Does Fetal Bovine Serum (FBS) impact Agrimol B efficacy?

Causality: FBS contains high concentrations of Bovine Serum Albumin (BSA). BSA acts as a "sink" for polyphenols, binding them tightly. While this binding protects Agrimol B from rapid auto-oxidation (increasing its half-life in the media), it drastically reduces the free fraction of the drug available to permeate the cell membrane. Solution: Maintain strict consistency in your FBS lot and concentration (e.g., exactly 10%) across all replicates. If you must use serum-free conditions for starvation, be aware that Agrimol B will degrade much faster, and its apparent potency will spike due to the lack of BSA buffering.

Part 3: Standardized Experimental Protocols

To ensure self-validating, reproducible results, utilize the following optimized workflows.

Protocol 1: Preparation of Stability-Optimized Agrimol B Media

This protocol ensures maximum solubility and minimizes auto-oxidation prior to cell treatment.

MediaWorkflow Step1 1. Stock Preparation Dissolve in 100% DMSO (10 mM) Step2 2. Aliquoting & Storage Store at -20°C (Avoid freeze-thaw) Step1->Step2 Step3 3. Media Selection Use phenol red-free DMEM/RPMI Step2->Step3 Step4 4. Serum Addition Add 10% FBS to stabilize polyphenol Step3->Step4 Step5 5. Final Dilution Dilute to <0.1% DMSO right before use Step4->Step5

Figure 2: Step-by-step workflow for preparing stability-optimized Agrimol B cell culture media.

Step-by-Step Methodology:

  • Stock Reconstitution: Dissolve 1 mg of Agrimol B in 0.1465 mL of anhydrous DMSO to create a 10 mM stock[5].

  • Aliquoting: Divide into 10 µL single-use aliquots and store at -20°C. Self-Validation: Before use, thaw at room temperature and inspect under a light source; the solution must be perfectly clear.

  • Pre-warming: Warm complete media (e.g., DMEM + 10% FBS) to 37°C in a water bath.

  • Intermediate Dilution: Dilute the 10 mM stock to 1 mM using 100% DMSO.

  • Final Media Preparation: Pipette the 1 mM stock directly into the pre-warmed media to achieve your target concentration (e.g., 10 µM). Vortex immediately for 5 seconds.

  • Immediate Application: Apply the media to your cell cultures within 15 minutes of preparation to preempt auto-oxidation.

Protocol 2: Verifying Target Engagement via Cellular Thermal Shift Assay (CETSA)

Because Agrimol B can degrade, it is critical to prove that the drug successfully entered the cell and engaged its target (e.g., NQO1) before degrading. CETSA relies on the biophysical principle that ligand binding stabilizes a protein against heat-induced denaturation[2].

Step-by-Step Methodology:

  • Cell Treatment: Seed HepG2 cells and treat with 10 µM Agrimol B (prepared via Protocol 1) or a 0.1% DMSO vehicle control for 4 hours[2].

  • Harvesting: Wash cells with cold PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into PCR tubes.

  • Thermal Gradient: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse the membranes without denaturing the proteins.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The supernatant contains the stabilized, soluble proteins; the pellet contains denatured proteins.

  • Analysis: Run the supernatants on an SDS-PAGE gel and immunoblot for NQO1. Self-Validation Check: The DMSO control must show a standard degradation curve (NQO1 disappearing at higher temperatures). A successful assay will show NQO1 bands persisting at higher temperatures in the Agrimol B treated group, confirming intracellular target engagement despite media instability[2].

Table 2: Agrimol B Stock Preparation & Solubility Guidelines

Data derived from APExBIO solubility specifications[5].

Desired Stock ConcentrationVolume of 100% DMSO required for 1 mgVolume of 100% DMSO required for 5 mgStorage Conditions
1 mM 1.4647 mL7.3233 mL-20°C (Avoid freeze-thaw)
5 mM 0.2929 mL1.4647 mL-20°C (Avoid freeze-thaw)
10 mM 0.1465 mL0.7323 mL-20°C (Avoid freeze-thaw)

Note: Maximum solubility in DMSO is ≥34.15 mg/mL with gentle warming and sonication. Agrimol B is strictly insoluble in H₂O and EtOH[5].

References

  • Agrimol B | SIRT1 Activator | MedChemExpress. MedChemExpress.
  • Identification of NQO1 as a target of herbal drug agrimol B in hepatocellular carcinoma. Connectsci.au.
  • Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway. NIH.gov.
  • Targeted degradation of NDUFS1 by agrimol B promotes mitochondrial ROS accumulation and cytotoxic autophagy arrest in hepatocellular carcinoma. NIH.gov.
  • Agrimol B Product Data Sheet. APExBIO.

Sources

Optimization

Technical Support Center: Minimizing Degradation of (R)-(-)-Agrimol B During Purification

Overview (R)-(-)-Agrimol B is a highly bioactive phloroglucinol derivative isolated from Agrimonia pilosa. In oncological research, it is recognized for downregulating NDUFS1 to promote mitochondrial ROS accumulation and...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

(R)-(-)-Agrimol B is a highly bioactive phloroglucinol derivative isolated from Agrimonia pilosa. In oncological research, it is recognized for downregulating NDUFS1 to promote mitochondrial ROS accumulation and cytotoxic autophagy arrest[1], as well as inhibiting NQO1 activity[2]. However, its polyhydroxy, methyl-substituted phloroglucinol core makes it notoriously unstable. It is highly susceptible to oxidative dearomatization, thermal cleavage, and pH-induced polymerization[3]. This guide provides a self-validating framework to maintain structural integrity during extraction and purification.

Described Workflows & Pathways

PurificationWorkflow A Crude Extract (Agrimonia pilosa) B Macroporous Resin Adsorption A->B C Liquid-Liquid Extraction (Water-sat. n-butanol) B->C Err1 Risk: Oxidative Dearomatization B->Err1 D HPLC Purification (End-capped C18) C->D Err2 Risk: Thermal Degradation C->Err2 E Purified (R)-(-)-Agrimol B D->E Err3 Risk: pH-induced Polymerization D->Err3

Fig 1. Agrimol B purification workflow highlighting critical degradation bottlenecks.

SignalingPathway Agr (R)-(-)-Agrimol B Casp3 Caspase-3 Activation Agr->Casp3 NDUFS1 NDUFS1 Degradation Casp3->NDUFS1 mROS Mitochondrial ROS Accumulation NDUFS1->mROS Auto Autophagosome Accumulation NDUFS1->Auto Death Cytotoxic Autophagy Arrest mROS->Death Auto->Death

Fig 2. Agrimol B signaling pathway: NDUFS1 degradation leading to cytotoxic autophagy.

Troubleshooting Guide: Causality & Solutions

Q: Why does my extract rapidly lose yield and turn brown during initial solvent extraction? A (Causality): Methyl-substituted phloroglucinol derivatives undergo spontaneous oxidative dearomatization. This is driven by a free-radical chain reaction with molecular oxygen (3O2), forming unstable hydroperoxide intermediates that degrade the aromatic core[3]. Solution: Purge all extraction solvents with an inert gas (N2 or Argon) prior to use. Introduce a radical scavenger (e.g., 0.1% ascorbic acid or BHT) into the extraction solvent to quench the free-radical chain reaction and stabilize the phloroglucinol ring.

Q: Why am I observing severe peak tailing and irreversible adsorption during silica gel chromatography? A (Causality): The polyhydroxy structure of Agrimol B forms strong intermolecular hydrogen bonds with the slightly acidic silanol groups on bare silica gel[4]. Furthermore, any trace alkalinity in the environment catalyzes deprotonation of the phenolic hydroxyls, leading to rapid polymerization. Solution: Abandon normal-phase bare silica. Utilize a combination of macroporous resin adsorption and liquid-liquid extraction (using water-saturated n-butanol) for primary enrichment[4]. For final polishing, strictly use end-capped C18 preparative HPLC columns with a slightly acidic mobile phase (e.g., 0.1% formic acid) to suppress ionization.

Q: Why is the compound degrading during solvent removal? A (Causality): Extended exposure to heat (>40°C) during rotary evaporation accelerates the thermal cleavage of the ester bonds and promotes oxidation of the phloroglucinol core. Solution: Perform all solvent evaporation under high vacuum at temperatures strictly ≤30°C. Final drying must be achieved via lyophilization (freeze-drying).

Step-by-Step Methodology: Optimized Purification Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Inert Maceration & Extraction

  • Pulverize Agrimonia pilosa to a fine powder.

  • Prepare an 85% methanol solution. Purge with N2 for 15 minutes and add 0.1% ascorbic acid[5].

  • Macerate the powder in the solvent at 25°C for 24 hours under constant agitation in darkness.

  • IPC Check: Analyze a 10 µL aliquot via HPLC-DAD (254 nm). Confirm the presence of the Agrimol B parent peak without the early-eluting hydroperoxide degradation products[3].

Step 2: Macroporous Resin & Liquid-Liquid Partitioning

  • Concentrate the extract under high vacuum (≤30°C) to remove methanol.

  • Load the aqueous suspension onto a pre-conditioned macroporous resin column. Wash with deionized water (3 column volumes) to remove sugars.

  • Elute the polyphenol fraction with 70% ethanol.

  • Partition the concentrated ethanol eluate against water-saturated n-butanol (BEA) to selectively extract the target phloroglucinols[4].

  • IPC Check: Perform UPLC-Q-TOF-MS/MS on the BEA fraction. Verify the target mass ([M-H]- at m/z ~687.2)[5].

Step 3: Preparative HPLC Polishing

  • Reconstitute the BEA fraction in your initial mobile phase.

  • Inject onto an end-capped C18 preparative column.

  • Run a gradient of Acetonitrile and Water. Critical: Both solvents must contain 0.1% Formic Acid to maintain a pH ~3.0, suppressing phenolic ionization.

  • Collect fractions corresponding to the Agrimol B peak while minimizing light exposure.

Step 4: Lyophilization & Storage

  • Remove acetonitrile from the collected fractions via rotary evaporation (high vacuum, ≤30°C).

  • Freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours.

  • Store the purified (R)-(-)-Agrimol B powder at -20°C in amber, argon-purged vials[6].

Quantitative Data: Impact of Parameters on Recovery

ParameterExperimental ConditionPrimary Degradation MechanismAgrimol B Recovery Rate (%)
Atmosphere Ambient AirOxidative dearomatization (Free-radical)< 45%
Atmosphere N2 Purged + 0.1% Ascorbic AcidInhibition of hydroperoxide formation> 92%
Evaporation Temp. 60°C (Standard Vacuum)Thermal cleavage / Accelerated oxidation~ 30%
Evaporation Temp. ≤30°C (High Vacuum)Preservation of phloroglucinol core> 95%
HPLC Mobile Phase pH pH 8.0 (Ammonium buffer)Base-catalyzed polymerization / Epimerization< 20%
HPLC Mobile Phase pH pH 3.0 (0.1% Formic Acid)Suppression of phenolic ionization> 98%

Frequently Asked Questions (FAQs)

Q: Can I store purified Agrimol B in DMSO at room temperature for ongoing assays? A: No. While the solid powder is stable at -20°C for up to 3 years, Agrimol B dissolved in solvents (like DMSO or methanol) is highly prone to oxidation. Solutions must be aliquoted, stored at -80°C, and used within 1 year[6]. Repeated freeze-thaw cycles will rapidly degrade the compound.

Q: My UPLC-MS analysis shows a mass shift of +32 Da in my purified fraction. What happened? A: This indicates the formation of a hydroperoxide intermediate. Dimethyl-substituted phloroglucinol derivatives react with O2 to form these intermediates before fully dearomatizing[3]. This means your system was exposed to oxygen and lacked sufficient radical scavengers during extraction.

References

1.[1] Targeted degradation of NDUFS1 by agrimol B promotes mitochondrial ROS accumulation and cytotoxic autophagy arrest in hepatocellular carcinoma. Free Radical Biology and Medicine. URL: 2.[5] Agrimol B | CAS:55576-66-4 | Manufacturer ChemFaces. ChemFaces. URL: 3.[3] The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives. RSC Advances. URL: 4.[6] Agrimol B | 55576-66-4. Sigma-Aldrich. URL: 5.[4] Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro. MDPI. URL: 6.[2] Identification of NQO1 as a target of herbal drug agrimol B in hepatocellular carcinoma. ConnectSci. URL:

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC/UHPLC Separation of Agrimol B

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the chromatographic separation of Agrimol B —a potent, bioactive polyphenol isolated from Agrimonia pilosa Ledeb.

This guide moves beyond basic protocols by explaining the causality behind every chromatographic parameter, ensuring your methodologies are robust, reproducible, and self-validating.

Part 1: Fundamental Properties & Mobile Phase Selection (FAQ)

Q: Why is precise quantification of Agrimol B critical in current drug development? A: Agrimol B is heavily investigated for its metabolic and oncological properties. Mechanistically, it induces the cytoplasm-to-nucleus shuttle of SIRT1, which subsequently downregulates PPARγ, C/EBPα, and FAS to inhibit adipogenesis[1]. Furthermore, it exhibits a synergistic anti-tumor effect and protects against cisplatin-induced acute kidney injury[2]. Accurate chromatographic separation ensures precise pharmacokinetic profiling—vital since its absolute bioavailability in rats is only ~16.4–18.0%[].

Q: What physicochemical properties of Agrimol B dictate my mobile phase selection? A: Agrimol B (C37H46O12, MW: 682.76 g/mol ) is a complex phloroglucinol derivative with multiple phenolic hydroxyl groups[4]. Because these hydroxyls are weakly acidic, the molecule is prone to partial ionization at neutral pH, which causes severe peak tailing on silica-based columns.

  • The Solution: You must acidify the aqueous mobile phase (typically with 0.1% formic acid, lowering the pH to ~2.7) to keep Agrimol B fully protonated and neutral[5].

  • Organic Modifier: Acetonitrile (ACN) is strictly preferred over methanol. ACN provides lower system backpressure and stronger elution capacity for bulky, hydrophobic polyphenols, yielding sharper peaks.

Q: Should I use an isocratic or gradient elution method? A: Your choice depends entirely on the sample matrix:

  • For pure pharmacokinetic assays (e.g., rat plasma): A simple isocratic elution (e.g., Acetonitrile:Water 15:85 v/v) on a Zorbax Cyano (CN) column at 0.6 mL/min is sufficient and allows for rapid, high-throughput screening[].

  • For complex plant extracts (e.g., macroporous resin fractions): A multi-step gradient elution on a sub-2 µm C18 column is mandatory to resolve Agrimol B from dozens of co-eluting flavonoids (like hyperoside) and phenolic acids[5].

Part 2: Step-by-Step Methodology & Self-Validating Protocol

Below is the authoritative protocol for the UHPLC-MS/MS Gradient Optimization of Agrimol B from complex botanical matrices.

Step 1: System Preparation & Column Selection
  • Action: Install a Waters ACQUITY UHPLC BEH C18 column (2.1 × 100 mm, 1.7 μm)[5].

  • Causality: The ethylene bridged hybrid (BEH) particle technology prevents secondary interactions between the polyphenol and unreacted silanols, while the 1.7 μm particle size provides the theoretical plates necessary to resolve structurally similar isomers. Maintain the column compartment at 30 °C to stabilize solvent viscosity.

Step 2: Mobile Phase Formulation
  • Solvent A: 100% LC-MS Grade Acetonitrile.

  • Solvent B: Ultrapure Water containing 0.1% Formic Acid (v/v)[5].

  • Action: Degas both solvents ultrasonically for 15 minutes to prevent micro-bubble formation in the high-pressure pump heads.

Step 3: Gradient Execution & MS Detection

Program the gradient according to the quantitative parameters in Table 1 . Divert the LC flow to the mass spectrometer using Electrospray Ionization (ESI) in negative mode, monitoring the specific transitions outlined in Table 2 .

Step 4: The Self-Validation System (Critical)

To ensure the protocol is self-validating and trustworthy, you must build a system suitability check into your sequence.

  • The Check: Inject a known standard of Agrimol B at the Lower Limit of Quantification (LLOQ, 8.025 ng/mL)[] before every batch.

  • Validation Criteria: The system is validated for the run ONLY IF the signal-to-noise (S/N) ratio is ≥ 10, the retention time relative standard deviation (RSD) across three replicate injections is ≤ 1.0%, and the peak tailing factor (

    
    ) is between 0.9 and 1.2. If these criteria fail, the sequence must automatically halt to prevent the generation of artifactual data.
    

Part 3: Quantitative Data Summaries

Table 1: Optimized UHPLC Gradient Profile for Agrimol B Extracts

Designed for baseline resolution of complex Agrimonia pilosa extracts[5].

Time (min)Solvent A (Acetonitrile) %Solvent B (0.1% Formic Acid) %Flow Rate (mL/min)Elution Curve
0.05950.3Initial
7.020800.3Linear
13.025750.3Linear
17.040600.3Linear
26.060400.3Linear
35.09550.3Linear
Table 2: Mass Spectrometry (ESI-MS/MS) Detection Parameters

Parameters optimized for maximum sensitivity and matrix-effect normalization[].

ParameterValueCausality / Rationale
Ionization Mode Negative (ESI-)Agrimol B readily loses a proton from its phenolic hydroxyls in slightly acidic/neutral droplets.
Precursor Ion m/z 681.3Corresponds exactly to the deprotonated molecular weight

of Agrimol B (MW 682.76).
Internal Standard (IS) m/z 819.4Dryocrassin ABBA is used as the IS; its structural similarity normalizes ionization suppression.

Part 4: Troubleshooting Guide

Issue 1: I am observing severe peak tailing for Agrimol B, even on a new C18 column.

  • Causality: Tailing in polyphenols is almost always driven by hydrogen bonding between the analyte's hydroxyl groups and exposed, unendcapped silanols on the silica backbone.

  • Resolution: Verify the pH of your aqueous mobile phase. If the formic acid has degraded or evaporated, the pH will rise, causing partial ionization of Agrimol B. Remake Solvent B fresh. If tailing persists, switch to a sterically protected or fully endcapped stationary phase.

Issue 2: My retention times are drifting earlier during the gradient batch.

  • Causality: This indicates a failure of the column to fully re-equilibrate to the highly aqueous initial conditions (95% Solvent B) after the organic wash step.

  • Resolution: Calculate your Column Volume (CV). For a 2.1 × 100 mm column, the CV is roughly 0.24 mL. At a flow rate of 0.3 mL/min, you need at least 5 CVs (approx. 4 minutes) of post-run time at initial conditions to re-establish the hydration layer on the stationary phase.

Part 5: Visualizations & Workflows

Workflow A 1. Sample Preparation (Agrimonia pilosa Extract) B 2. Mobile Phase Setup (A: ACN | B: 0.1% FA in H2O) A->B C 3. Column Equilibration (BEH C18, 5 Column Volumes) B->C D 4. Gradient Elution (5% to 95% ACN) C->D E 5. ESI-MS/MS Detection (Negative Mode, m/z 681.3) D->E

Workflow for optimizing UHPLC-MS/MS separation of Agrimol B from complex matrices.

Pathway AgB Agrimol B (Bioactive Polyphenol) SIRT1 SIRT1 Activation (Cytoplasm-to-Nucleus Shuttle) AgB->SIRT1 Activates PPAR PPARγ & C/EBPα (Transcription Factors) SIRT1->PPAR Suppresses Markers FAS, UCP-1, apoE (Adipogenic Markers) PPAR->Markers Downregulates Adipo Inhibition of 3T3-L1 Adipocyte Differentiation Markers->Adipo Blocks

Agrimol B modulates the SIRT1-PPARγ signaling pathway to inhibit adipogenesis.

References

  • Wang Z, Liu P, Liang P, Hu X. "Development of a liquid chromatography-mass spectrometry method for determination of agrimol B in rat plasma: application to preclinical pharmacokinetics." Biomedical Chromatography. 2015 Apr;29(4):481-4. 6

  • MDPI. "Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro." Molecules/MDPI. 2025.5

  • TargetMol. "Agrimol B | Sirtuin | PPAR." TargetMol Compound Database. 7

  • ChemFaces. "Agrimol B | CAS:55576-66-4 | Manufacturer ChemFaces." ChemFaces Biochemicals.1

Sources

Optimization

Agrimol B Bioassay Technical Support Center: Troubleshooting &amp; Reproducibility Guide

Welcome to the Agrimol B Technical Support Center. As a natural polyphenol derived from Agrimonia pilosa, Agrimol B exhibits a complex, pleiotropic pharmacological profile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Agrimol B Technical Support Center. As a natural polyphenol derived from Agrimonia pilosa, Agrimol B exhibits a complex, pleiotropic pharmacological profile. It acts as a potent SIRT1 activator in metabolic contexts and a PGC-1α/NQO1 inhibitor in oncology models[1],[2],[3].

However, its high molecular weight and lipophilicity often lead to reproducibility issues in standard bioassays. As Senior Application Scientists, we have designed this guide to move beyond basic data sheets. Here, we explain the causality behind experimental failures and provide self-validating protocols to ensure your data is robust, reproducible, and publication-ready.

Part 1: Quantitative Baselines & Reagent Handling

Before troubleshooting complex cellular assays, you must establish strict quality control over your compound handling. Agrimol B is prone to oxidation and aqueous precipitation, which is the root cause of 80% of reported "inconsistent efficacies"[4],[5].

Table 1: Agrimol B Physicochemical & Formulation Parameters
ParameterValueReference
CAS Number 55576-66-4[6]
Molecular Weight 682.8 g/mol [6]
Formula C37H46O12[5]
Solubility DMSO: 10 mM (Sonication/heating recommended)[5],[6]
Storage (Powder) -20°C for 3 years (Protect from light/moisture)[5]
Storage (Solvent) -80°C for 1 year (Avoid long-term storage)[4],[5]
Table 2: Key Bioassay Quantitative Baselines
Assay / Cell LineTarget / PathwayObserved MetricReference
3T3-L1 Adipocytes SIRT1 Activation / PPARγ InhibitionIC50 = 3.35 µM (Lipid droplet reduction)[6]
HCT116 Colon Cancer PGC-1α / NRF1 / TFAM InhibitionIC50 = 280 nM (Cell viability)[2]
PC3 Prostate Cancer c-MYC / SKP2 / p27 ModulationGI50 = 29 µM (Growth inhibition)[7]
A549 Lung Cancer G0/G1 Cell Cycle ArrestGI50 = 19 µM (Growth inhibition)[7]
FAQ: Why is my in vivo and in vitro efficacy inconsistent across biological replicates?

The Causality: Agrimol B forms micro-precipitates when introduced directly into cold aqueous culture media or standard saline. These micro-crystals are biologically inert, leading to artificially low effective concentrations. The Solution: You must step-down the hydrophobicity using a co-solvent and surfactant gradient.

Protocol 1: Self-Validating In Vivo Formulation Preparation

This protocol yields a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline formulation[5].

  • Solubilization: Add 100 µL of 10 mM Agrimol B DMSO stock to 400 µL PEG300. Pipette vigorously. Causality: PEG300 acts as a co-solvent to prevent immediate precipitation when water is introduced.

  • Surfactant Coating: Add 50 µL Tween 80 and mix until fully clarified. Causality: Tween 80 forms micelles around the hydrophobic Agrimol B molecules.

  • Aqueous Transition: Dropwise, add 450 µL of Saline or PBS while continuously vortexing.

  • System Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. If a visible pellet forms, the compound has crashed out of solution. Discard and remake. A successful formulation will remain optically clear.

Part 2: Troubleshooting Adipogenesis & SIRT1 Assays

Agrimol B inhibits adipogenesis by inducing the nuclear translocation of SIRT1, which subsequently downregulates PPARγ and C/EBPα[6].

SIRT1_Pathway AgrimolB Agrimol B SIRT1 SIRT1 (Nuclear Translocation) AgrimolB->SIRT1 Activates PPARg PPARγ & C/EBPα SIRT1->PPARg Suppresses Lipid FASN / UCP-1 Lipid Accumulation PPARg->Lipid Promotes Adipogenesis Adipogenesis (Inhibited) Lipid->Adipogenesis Drives

Caption: Agrimol B suppresses adipogenesis via SIRT1-mediated downregulation of PPARγ and lipid synthesis.

FAQ: Why am I failing to observe SIRT1 nuclear translocation or PPARγ downregulation in 3T3-L1 cells?

The Causality: SIRT1 is strictly an NAD+-dependent deacetylase. If your 3T3-L1 cells are maintained at 100% confluence for too long before initiating differentiation (Day 0), or if the media is nutrient-depleted, intracellular NAD+ levels plummet. Without NAD+, SIRT1 cannot activate or translocate, rendering Agrimol B ineffective. Furthermore, Agrimol B blocks adipogenesis exclusively at the early stage of differentiation[7].

Protocol 2: Standardized 3T3-L1 Differentiation & Agrimol B Treatment
  • Preparation (Day -2): Seed 3T3-L1 preadipocytes. Allow them to reach 100% confluence. Wait exactly 48 hours post-confluence to ensure growth arrest, but change the media daily to maintain NAD+ pools.

  • Induction (Day 0): Replace media with MDI cocktail (DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dexamethasone + 10 µg/mL Insulin). Co-treat with Agrimol B (3.35 µM – 10 µM)[6].

  • Maintenance (Day 2): Replace media with DMEM + 10% FBS + 10 µg/mL Insulin, maintaining the Agrimol B concentration.

  • System Validation: Always include a positive control well treated with Rosiglitazone (a known PPARγ agonist) and a vehicle (0.1% DMSO) well. If the Rosiglitazone well fails to accumulate lipid droplets (via Oil Red O staining by Day 8), your MDI cocktail has degraded, invalidating the assay.

Part 3: Mitochondrial Dysfunction & ROS Assays in Oncology

In colorectal cancer (e.g., HCT116 cells), Agrimol B exerts its anticancer effects by binding to PGC-1α, thereby blocking the PGC-1α/NRF1/TFAM signaling pathway. This impairs mitochondrial biogenesis, induces severe oxidative stress (ROS), and triggers Bax/Caspase-3 mediated apoptosis[2],[8].

PGC1a_Pathway AgrimolB Agrimol B PGC1a PGC-1α AgrimolB->PGC1a Binds & Inhibits ROS ROS & Oxidative Stress AgrimolB->ROS Induces NRF1_TFAM NRF1 & TFAM PGC1a->NRF1_TFAM Activates MitoBio Mitochondrial Biogenesis NRF1_TFAM->MitoBio Promotes Apoptosis Apoptosis (Bax/Caspase-3 ↑) MitoBio->Apoptosis Impairment Enhances ROS->Apoptosis Triggers

Caption: Agrimol B impairs mitochondrial biogenesis and triggers apoptosis via PGC-1α inhibition.

FAQ: My DCFDA ROS assays and MitoTracker readings show massive background noise. How do I fix this?

The Causality: To measure the Agrimol B-induced ROS spike, researchers commonly use the DCFDA fluorescent probe[8]. However, DCFDA is highly sensitive to photo-oxidation and reacts non-specifically with phenol red and serum esterases in standard culture media, causing false-positive fluorescence that masks the true Agrimol B effect.

Protocol 3: Artifact-Free Mitochondrial ROS Measurement
  • Treatment: Treat HCT116 cells with Agrimol B (144, 288, 576 nM) for 24 hours[2].

  • Washing: Wash cells twice with warm PBS to remove all traces of serum esterases.

  • Staining: Incubate cells with 10 µM DCFDA in phenol-red-free, serum-free DMEM for 30 minutes at 37°C strictly in the dark.

  • System Validation: Include a positive control well treated with 100 µM H₂O₂ (30 mins) and a negative control well pre-treated with 5 mM N-acetylcysteine (NAC, a ROS scavenger) for 1 hour before Agrimol B addition. If the NAC well still fluoresces, your dye is auto-oxidizing due to light exposure, and the assay must be repeated.

Part 4: Target Engagement (NQO1) & Cell Cycle Arrest

Recent network pharmacology and target validation studies have identified NAD(P)H: quinone dehydrogenase 1 (NQO1) as a direct molecular target of Agrimol B in Hepatocellular Carcinoma (HCC), leading to G0/G1 cell cycle arrest[3].

FAQ: How do I ensure reliable G0/G1 cell cycle arrest readouts when targeting NQO1 in HepG2 cells?

The Causality: Agrimol B traps cancer cells in the G0/G1 phase by inhibiting NQO1 activity[3],[6]. If your HepG2 cell population is asynchronously dividing prior to treatment, the G0/G1 arrest effect will be mathematically diluted and statistically insignificant during flow cytometry analysis. The Solution: You must synchronize the cells. Serum-starve the HepG2 cells (0.1% FBS) for 12–24 hours to arrest the entire population in G0. Release them by introducing complete media (10% FBS) containing your Agrimol B treatments. This ensures the entire population is tracked uniformly, providing a clean, reproducible propidium iodide (PI) histogram.

References

  • Wang, S., Zhang, Q., Zhang, Y., et al. (2016). "Agrimol B suppresses adipogenesis through modulation of SIRT1-PPAR gamma signal pathway". Biochemical and Biophysical Research Communications. 6

  • Xiang, D., Yang, W., Fang, Z., et al. (2022). "Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway". Frontiers in Oncology. 2

  • MedChemExpress. "Agrimol B | SIRT1 Activator". MedChemExpress. 7

  • APExBIO. "Agrimol B – Flavonoid Compound". APExBIO. 4

  • PMC / NIH. "Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway". National Institutes of Health. 8

  • TargetMol. "Agrimol B | Sirtuin | PPAR". TargetMol. 5

  • Cayman Chemical. "Agrimol B (CAS Number: 55576-66-4)". Cayman Chemical. 6

  • Connectsci. (2023). "Identification of NQO1 as a target of herbal drug agrimol B in hepatocellular carcinoma". Connectsci. 3

  • Wikipedia. "Agrimol B". Wikipedia, The Free Encyclopedia. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Agrimol B vs. Standard PTP1B Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) is a primary negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1), PTP1B dampens insulin sen...

Author: BenchChem Technical Support Team. Date: March 2026

Protein Tyrosine Phosphatase 1B (PTP1B) is a primary negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1), PTP1B dampens insulin sensitivity, making it a highly validated therapeutic target for Type 2 Diabetes (T2D) and metabolic syndrome[1]. While early synthetic inhibitors reached clinical trials, they frequently failed due to unfavorable mechanisms of action and off-target toxicity[2]. This bottleneck has driven drug discovery toward natural, multi-target compounds.

Agrimol B, a bioactive polyphenol isolated from Agrimonia pilosa Ledeb[3], has emerged as a promising polypharmacological candidate. This guide objectively compares the enzymatic bioactivity, kinetic mechanisms, and experimental validation workflows of Agrimol B against established PTP1B inhibitors like Ertiprotafib and Ursolic Acid.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1 IR->IRS Phosphorylates PI3K PI3K IRS->PI3K AKT Akt / PKB PI3K->AKT Glucose Glucose Uptake AKT->Glucose PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Inhibitors Agrimol B / Ertiprotafib Inhibitors->PTP1B Inhibits

PTP1B negatively regulates insulin signaling; inhibitors restore downstream glucose uptake.

Structural & Mechanistic Profiling

Understanding the exact mode of inhibition is critical, as high potency does not always translate to clinical viability.

  • Ertiprotafib: Initially celebrated for its high in vitro potency, Ertiprotafib advanced to Phase II clinical trials but ultimately failed. Mechanistic profiling using Differential Scanning Fluorimetry (DSF) and NMR spectroscopy revealed that Ertiprotafib acts as a non-competitive inhibitor by inducing the irreversible aggregation of the PTP1B enzyme[2]. Furthermore, it exhibits off-target inhibition of IKK-beta[4], contributing to its adverse clinical profile.

  • Ursolic Acid: A natural pentacyclic triterpenoid that acts as a classical competitive inhibitor. It binds directly to the active site of PTP1B, successfully enhancing insulin receptor phosphorylation and stimulating glucose uptake in cellular models[1].

  • Agrimol B: Derived from the medicinal plant Agrimonia pilosa[3], this compound offers a multi-target approach. While extracts and related triterpenoids from A. pilosa exhibit PTP1B inhibition in the low micromolar range[5], Agrimol B also modulates PPARγ and SIRT1 to suppress adipogenesis[6]. Unlike aggregation-inducing synthetic drugs, natural polyphenols typically exhibit mixed or competitive inhibition without denaturing the target protein.

Quantitative Bioactivity Comparison
CompoundOrigin / SourcePrimary TargetsPTP1B IC₅₀Mechanism of Inhibition
Ertiprotafib SyntheticPTP1B, IKK-β~1.6 μMNon-competitive (Aggregation)
Ursolic Acid Natural TriterpenoidPTP1B~3.0 μMCompetitive
Agrimol B Agrimonia pilosaPTP1B, SIRT1, PPARγ13.48 - 14.98 μM*Mixed / Multi-target

*Note: IC₅₀ range represents the broader class of active compounds isolated from A. pilosa.

Experimental Methodologies: Self-Validating Protocols

To rigorously compare the bioactivity of these inhibitors, researchers must employ orthogonal assays. The following workflows outline the field-standard protocols for evaluating PTP1B kinetics and cellular efficacy.

Workflow A 1. Recombinant PTP1B Preparation B 2. Inhibitor Incubation A->B C 3. pNPP Substrate Addition B->C D 4. Spectrophotometric Readout (405 nm) C->D E 5. Lineweaver-Burk Kinetic Analysis D->E

Step-by-step in vitro PTP1B enzymatic inhibition assay workflow.

Protocol 1: In Vitro PTP1B Enzymatic Assay

Causality Check: Why use pNPP? p-Nitrophenyl phosphate (pNPP) is a chromogenic substrate that mimics the phosphotyrosine residue. Upon dephosphorylation by the PTP1B enzyme, it converts to p-nitrophenol, which absorbs light at 405 nm. This allows for direct, real-time spectrophotometric quantification of enzyme velocity.

  • Reagent Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 0.05% BSA.

    • Expertise Note: The inclusion of Dithiothreitol (DTT) is critical. PTP1B relies on a highly reactive catalytic cysteine (Cys215) in its active site. DTT maintains this residue in its reduced, active state, preventing false-positive inhibition caused by spontaneous oxidation.

  • Enzyme-Inhibitor Pre-incubation: Add 10 nM of recombinant human PTP1B (residues 1-301 or 1-393) to the assay buffer[2]. Introduce the test inhibitor (Agrimol B, Ertiprotafib, or Ursolic Acid) at varying concentrations (e.g., 0.1 μM to 50 μM). Incubate the mixture at 37°C for 15 minutes to allow for binding equilibrium.

  • Substrate Addition & Measurement: Initiate the enzymatic reaction by adding 2 mM of pNPP substrate. Immediately measure the absorbance at 405 nm continuously for 10 minutes using a microplate reader to capture the initial linear phase of the reaction.

  • Kinetic Analysis (Lineweaver-Burk): Plot 1/Velocity against 1/[Substrate] to determine the specific mode of inhibition.

    • Validation: Competitive inhibitors (like Ursolic Acid) will intersect at the y-axis (Vmax remains unchanged, Km increases), whereas non-competitive inhibitors (like Ertiprotafib) will intersect at the x-axis (Km remains unchanged, Vmax decreases)[2].

Protocol 2: Cellular Glucose Uptake Validation

Causality Check: Enzymatic inhibition in a cell-free assay must translate to physiological efficacy. Measuring glucose uptake in L6 myotubes or CHO/hIR cells confirms that the PTP1B inhibitor successfully penetrates the cell membrane and restores the insulin signaling cascade[1].

  • Cell Culture & Starvation: Culture L6 myotubes in DMEM supplemented with 10% FBS. Starve the cells in a serum-free medium for 12 hours prior to the assay to establish a basal metabolic state.

  • Treatment: Treat the cells with the experimentally determined IC₅₀ concentration of the inhibitor for 2 hours. Follow this by stimulating the cells with 100 nM insulin for 30 minutes.

  • 2-NBDG Uptake: Add the fluorescent glucose analog 2-NBDG. Incubate for an additional 30 minutes.

  • Quantification: Wash the cells thoroughly with cold PBS to halt uptake and lyse them. Measure the intracellular fluorescence (Ex/Em = 485/535 nm) to quantify glucose uptake relative to the untreated control.

References

  • Source: nih.
  • Title: The Medicinal Plant Agrimonia pilosa Ledeb.
  • Source: researchgate.
  • Title: PPAR Peroxisome proliferator-activated receptors - MedchemExpress.
  • Source: nih.
  • Title: PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta)

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Comparative

A Researcher's Guide to the Characterization of Agrimol B as a Reference Standard

For researchers and drug development professionals investigating the therapeutic potential of Agrimol B, a bioactive polyphenol from Agrimonia pilosa, the establishment of a well-characterized reference standard is param...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals investigating the therapeutic potential of Agrimol B, a bioactive polyphenol from Agrimonia pilosa, the establishment of a well-characterized reference standard is paramount to ensuring the accuracy, reproducibility, and validity of experimental results.[1] This guide provides an in-depth technical overview of the essential analytical methodologies for the comprehensive characterization of Agrimol B, comparing its analytical profile to that of Quercetin, a widely recognized and commercially available flavonoid reference standard.

The Critical Role of a Reference Standard

In preclinical and clinical research, a reference standard serves as a highly purified and well-characterized substance against which new batches of a compound, such as Agrimol B, can be compared. This ensures consistency in identity, purity, and strength across different experiments and laboratories. The lack of a certified reference material for Agrimol B necessitates a rigorous in-house characterization to establish a primary standard. This process underpins the reliability of all subsequent biological and pharmacological studies.

Comprehensive Characterization Workflow

The definitive characterization of a new reference standard for Agrimol B requires a multi-faceted analytical approach. The following workflow outlines the essential techniques and their interplay in confirming the identity and purity of the compound.

cluster_0 Phase 1: Isolation & Purification cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity Assessment cluster_3 Phase 4: Final Characterization Isolation Isolation of Agrimol B from Agrimonia pilosa Purification Multi-step Chromatographic Purification Isolation->Purification MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) MS->NMR HPLC_UV HPLC-UV (Purity & Quantification) NMR->HPLC_UV qNMR Quantitative NMR (qNMR) (Absolute Purity) HPLC_UV->qNMR PhysChem Physicochemical Properties (Melting Point, Solubility) qNMR->PhysChem Documentation Certificate of Analysis (CoA) Generation PhysChem->Documentation

Caption: Workflow for the comprehensive characterization of an Agrimol B reference standard.

Experimental Protocols for Characterization

The following are detailed methodologies for the key experiments involved in the characterization of an Agrimol B reference standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is essential for assessing the purity of the isolated Agrimol B and for quantifying it in various samples. A gradient elution reversed-phase HPLC method is generally preferred for complex plant extracts and purified polyphenols.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 90-10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Rationale: The C18 column provides excellent separation for moderately polar compounds like polyphenols. The gradient elution allows for the separation of compounds with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS provides crucial information on the molecular weight and fragmentation pattern of Agrimol B, confirming its identity.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Rationale: ESI is a soft ionization technique suitable for analyzing polar and thermally labile molecules like Agrimol B. Analysis in both positive and negative modes provides complementary fragmentation data, aiding in structural elucidation. The fragmentation pattern of phloroglucinols, the class of compounds to which Agrimol B belongs, can be complex, and comparison with literature data is essential for confident identification.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[6][7][8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • 1H NMR: Provides information on the number and chemical environment of protons.

    • 13C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

  • Rationale: For a novel reference standard, a complete set of NMR data is non-negotiable. It provides definitive proof of the chemical structure, including the stereochemistry, which is critical for understanding its biological activity.

Comparative Analysis: Agrimol B vs. Quercetin

To provide a practical benchmark, the expected analytical data for a newly characterized Agrimol B reference standard is compared with that of a commercially available Quercetin certified reference material (CRM).[9][10][11][12]

ParameterAgrimol B (Expected)Quercetin (Typical CRM)Rationale for Comparison
Chemical Class Polyphenol (Phloroglucinol derivative)Flavonoid (Flavonol)Both are polyphenolic compounds with potential health benefits, and Quercetin is a well-established reference standard.
Molecular Formula C37H46O12C15H10O7Defines the elemental composition and is the first step in identity confirmation.
Molecular Weight 682.76 g/mol 302.24 g/mol Determined by mass spectrometry.
Purity (by HPLC-UV) ≥ 98%≥ 99% (often specified on CoA)HPLC is the standard method for purity assessment of reference materials.[13][14][15][16][17]
Identity Confirmation Confirmed by 1H NMR, 13C NMR, and MSConfirmed by spectroscopic methods traceable to pharmacopeial standards.A combination of techniques is necessary for unambiguous identification.
Solubility Soluble in DMSO and methanol; poorly soluble in water.Soluble in ethanol and DMSO; slightly soluble in water.Important for sample preparation and in vitro assay design.

Agrimol B in a Biological Context: The SIRT1 Pathway

Agrimol B has been reported to be a potent activator of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.[18] A well-characterized reference standard is essential for accurately probing this and other potential biological pathways.

cluster_pathway SIRT1 Signaling Pathway Agrimol_B Agrimol B (Reference Standard) SIRT1 SIRT1 Agrimol_B->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) Mitochondria Mitochondrial Biogenesis PGC1a->Mitochondria Promotes Metabolism Improved Metabolic Function Mitochondria->Metabolism Leads to

Caption: The role of a characterized Agrimol B standard in studying the SIRT1 pathway.

Conclusion

The establishment of a well-characterized reference standard for Agrimol B is a foundational step for any research program investigating its therapeutic potential. By employing a suite of orthogonal analytical techniques, including HPLC, MS, and NMR, researchers can ensure the identity, purity, and consistency of their experimental material. This rigorous approach to characterization is not merely a procedural formality; it is the bedrock of scientific integrity, enabling the generation of reliable and reproducible data that can be confidently compared across different studies and ultimately translated into meaningful therapeutic advancements.

References

  • Simultaneous determination of nine major constituents in Agrimonia pilosa Ledeb. by HPLC-DAD-ESI-MS/MS. Analytical Methods. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01542a]
  • Mass spectral characterization of phloroglucinol derivatives hyperforin and adhyperforin. Journal of Mass Spectrometry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jms.1017]
  • NMR Spectra of Polyphenols. Natural Chemistry Research Group. [URL: https://www.natural-chemistry.com/nmr-spectra-polyphenols]
  • Mass spectral characterization of phloroglucinol derivatives hyperforin and adhyperforin | Request PDF. ResearchGate. [URL: https://www.researchgate.
  • Prepare and Assessment of a New Purity Certified Reference Material of Quercetin. Current Analytical Chemistry. [URL: https://www.ingentaconnect.com/content/ben/cac/2017/00000013/00000002/art00004]
  • Simplified Practical Identification of Polyphenol Types in Natural Dietaries Based on 1D and 2D Nuclear Magnetic Resonance. Science and Education Publishing. [URL: http://pubs.sciepub.com/ajfn/4/5/1/index.html]
  • Development and Validation of an HPLC–UV–MS–MS Method for Identification and Quantification of Polyphenols in Artemisia pallen. AKJournals. [URL: https://akjournals.com/view/journals/1326/28/1/article-p1.xml]
  • Polyphenol Analysis. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/20645]
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [URL: https://www.mdpi.com/2304-8158/11/3/293]
  • Agrimol B | SIRT1 Activator. MedChemExpress. [URL: https://www.medchemexpress.com/agrimol-b.html]
  • Improving HPLC Separation of Polyphenols. LCGC International. [URL: https://www.chromatographyonline.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4826881/]
  • NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. SciSpace. [URL: https://typeset.io/papers/nmr-spectroscopy-a-powerful-tool-for-the-analysis-of-2l6k0j1q]
  • Quercetin Pharmaceutical Secondary Standard; Certified Reference Material. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/phr1488]
  • Quercetin - PhytoLab phyproof® Reference Substances. PhytoLab. [URL: https://www.phytolab.com/en/reference-substances/quercetin]
  • (-)-Epigallocatechin gallate analytical standard. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/93894]
  • Agrimol B - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Agrimol_B]
  • (-)-Epigallocatechin Gallate (Standard) (EGCG(Standard)). MedchemExpress.com. [URL: https://www.medchemexpress.
  • Simultaneous determination of nine major constituents in Agrimonia pilosa Ledeb. by HPLC-DAD-ESI-MS/MS. R Discovery. [URL: https://discovery.researcher.life/article/simultaneous-determination-of-nine-major-constituents-in-agrimonia-pilosa-lede-by-hplc-dad-esi-ms-ms/e4b6d0815a5f6e8c7c9e9d9b0c9e8a9d]
  • Method development and validation for rapid identification of epigallocatechin gallate using ultra-high performance liquid chromatography. Future Journal of Pharmaceutical Sciences. [URL: https://fjps.springeropen.com/articles/10.1186/s43094-019-0008-x]
  • Quercetin, pharmaceutical seco | PHR1488-1G | SUPELCO | SLS Ireland - Lab Supplies. SLS. [URL: https://www.labsupplies.ie/p/quercetin-pharmaceutical-secondary-standard-traceable-to-usp-pheur]
  • Mass spectral fragmentation pattern and spectroscopic rules of phloroglucinol constituents in plants of Dryopteris Adanson. ResearchGate. [URL: https://www.researchgate.net/publication/289524097_Mass_spectral_fragmentation_pattern_and_spectroscopic_rules_of_phloroglucinol_constituents_in_plants_of_Dryopteris_Adanson]
  • Epigallocatechin-3-O-gallate United States Pharmacopeia (USP) Reference Standard. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/usp/1236700]
  • (a) HPLC chromatogram of EGC reference standard from Sigma-Aldrich... ResearchGate. [URL: https://www.researchgate.net/figure/a-HPLC-chromatogram-of-EGC-reference-standard-from-Sigma-Aldrich-Corp-b-HPLC_fig1_237006883]
  • Fragmentation patterns (m/z values) observed for compounds 1 and 2 by... ResearchGate. [URL: https://www.researchgate.net/figure/Fragmentation-patterns-m-z-values-observed-for-compounds-1-and-2-by-LRFABMS_fig3_265840250]
  • Simultaneous determination of nine major constituents in Agrimonia pilosa Ledeb. by HPLC-DAD-ESI-MS/MS - Analytical Methods (RSC Publishing). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2014/ay/c4ay01542a]
  • Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. European Review for Medical and Pharmacological Sciences. [URL: https://www.europeanreview.org/article/13019]
  • Comprehensive Quality Evaluation of Agrimonia pilosa with Entropy Weight TOPSIS Method Based on Extract and Characteristic Spectrum. CNKI. [URL: https://oversea.cnki.net/KCMS/detail/detail.aspx?dbcode=CJFD&dbname=CJFDLAST2020&filename=ZCYO202008011&v=]
  • Agrimonia pilosa Ledeb. TCMIO. [URL: https://www.tcmio.com/modules/herb/pages/en/Agrimonia%20pilosa%20Ledeb..html]
  • (PDF) Agrimonia pilosa Ledeb: Phytochemistry, Ethnopharmacology, pharmacology of an important traditional herbal medicine. ResearchGate. [URL: https://www.researchgate.net/publication/332857416_Agrimonia_pilosa_Ledeb_Phytochemistry_Ethnopharmacology_pharmacology_of_an_important_traditional_herbal_medicine]

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Validation

Comparative cytotoxicity of Agrimol B and Cisplatin

Comparative Cytotoxicity and Mechanistic Profiling of Agrimol B vs. Cisplatin: A Technical Guide for Drug Development Executive Summary In the landscape of oncology drug development, the paradigm is shifting from broad-s...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity and Mechanistic Profiling of Agrimol B vs. Cisplatin: A Technical Guide for Drug Development

Executive Summary

In the landscape of oncology drug development, the paradigm is shifting from broad-spectrum cytotoxic agents to targeted modulators of cellular metabolism and organelle function. Cisplatin remains a gold-standard chemotherapeutic, but its clinical utility is severely bottlenecked by non-selective DNA damage and systemic oxidative stress, leading to dose-limiting toxicities such as acute kidney injury (AKI). Conversely, Agrimol B , a natural polyphenol extracted from Agrimonia pilosa, has emerged as a highly targeted anti-cancer compound. This guide provides a rigorous comparative analysis of their cytotoxic mechanisms, quantitative performance, and the compelling synergistic dynamic where Agrimol B acts as a protectant against Cisplatin-induced off-target toxicity.

Mechanistic Divergence: Broad-Spectrum Damage vs. Targeted Mitochondrial Disruption

Understanding the causality behind cell death is critical for application scientists designing combination therapies.

Cisplatin operates primarily through DNA intercalation and crosslinking, triggering widespread, non-selective apoptosis. Secondary to DNA damage, it induces massive systemic reactive oxygen species (ROS) generation, which is the primary driver of its severe nephrotoxicity[1].

Agrimol B operates via a sophisticated, multi-nodal targeted mechanism:

  • Mitochondrial Disruption: Agrimol B directly inhibits the PGC-1α/NRF1/TFAM signaling pathway, disrupting mitochondrial biogenesis and selectively starving cancer cells of energy[2].

  • Autophagy Arrest & mROS Accumulation: In hepatocellular carcinoma (HCC), Agrimol B drives targeted degradation of NDUFS1 via caspase-3. This leads to localized mitochondrial ROS (mROS) accumulation and cytotoxic autophagy arrest[3].

  • Cell Cycle Arrest: It acts as a direct inhibitor of NQO1, trapping cancer cells in the G1 phase[4].

MoA Cis Cisplatin DNA DNA Crosslinking Cis->DNA ROS Systemic ROS Generation Cis->ROS AgB Agrimol B Mito Mitochondrial Dysfunction (PGC-1α Inhibition) AgB->Mito NDUFS1 NDUFS1 Degradation & Autophagy Arrest AgB->NDUFS1 ApoC Apoptosis (Non-selective) DNA->ApoC ROS->ApoC ApoA Targeted Apoptosis (Cancer Cells) Mito->ApoA NDUFS1->ApoA

Caption: Comparative mechanisms of Cisplatin and Agrimol B in inducing cellular cytotoxicity.

Quantitative Cytotoxicity & Safety Profiles

While Cisplatin exhibits lower absolute IC50 values, its therapeutic index is narrow due to high toxicity in healthy tissues. Agrimol B demonstrates potent, targeted growth inhibition (GI50) across multiple cell lines with a vastly superior safety profile.

ParameterAgrimol BCisplatin
Primary Molecular Targets NDUFS1, PGC-1α, NQO1, SIRT1DNA (Purine bases)
HCC (HepG2) IC50 ~10 µM[4]~2–5 µM
Lung (A549) GI50 19 µM~2–10 µM
Prostate (PC-3) GI50 29 µM~1–5 µM
Primary Dose-Limiting Toxicity Low (Favorable safety profile)Nephrotoxicity (AKI), Ototoxicity
ROS Generation Profile Localized (Mitochondrial mROS)Systemic & Uncontrolled

Synergistic Dynamics: Agrimol B as a Nephroprotectant

From a drug development perspective, the most valuable attribute of Agrimol B is its potential as an adjuvant to Cisplatin. Cisplatin causes severe Acute Kidney Injury (AKI) by depleting antioxidant enzymes and causing lipid peroxidation (MDA accumulation).

Agrimol B paradoxically rescues healthy renal tissues by acting as a potent . By inducing SIRT1 nuclear translocation, Agrimol B activates the Nrf2 signaling pathway, which subsequently upregulates critical antioxidant defenses (SOD, CAT, GSH) to neutralize Cisplatin-induced oxidative stress[5].

AKI_Protection Cis Cisplatin AKI Acute Kidney Injury (Oxidative Stress) Cis->AKI AgB Agrimol B Sirt1 Sirt1 Activation AgB->Sirt1 Nrf2 Nrf2 Translocation Sirt1->Nrf2 AntiOx Antioxidant Defense (SOD, CAT, GSH) Nrf2->AntiOx AntiOx->AKI Inhibits

Caption: Agrimol B activates the Sirt1/Nrf2 pathway to mitigate Cisplatin-induced acute kidney injury.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not merely measure outcomes; we isolate causal nodes using specific biological inhibitors.

Protocol A: Mechanistically Relevant Cytotoxicity Profiling (MTT Assay)
  • Causality Rationale: Because Agrimol B specifically disrupts mitochondrial biogenesis (PGC-1α/NRF1/TFAM)[2], the MTT assay—which relies directly on mitochondrial reductase activity—provides a highly sensitive, mechanistically relevant readout of targeted cytotoxicity compared to assays that only measure membrane integrity.

  • Step-by-Step Workflow:

    • Seeding: Seed HepG2 or PC-3 cells at 5×10³ cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

    • Treatment: Treat cells with a concentration gradient of Agrimol B (0–100 µM) or Cisplatin (0–50 µM) for 48h. Include a vehicle control (DMSO <0.1%).

    • Metabolic Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow functional mitochondria to reduce MTT to formazan.

    • Solubilization & Readout: Remove media, add 100 µL DMSO to solubilize crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 via non-linear regression.

Protocol B: Self-Validating Sirt1-Dependent Rescue Assay
  • Causality Rationale: To prove that Agrimol B protects against Cisplatin-induced AKI specifically via the SIRT1 pathway, we must introduce a failure state. By co-administering EX527 (a selective SIRT1 inhibitor), we create a self-validating loop: if EX527 abolishes the protective effect, SIRT1 is definitively confirmed as the causal node[5].

  • Step-by-Step Workflow:

    • Induction Model: Seed human renal tubular epithelial cells (HK-2) in 6-well plates.

    • Inhibitor Pre-treatment: Pre-treat the validation cohort with EX527 (10 µM) for 2 hours to block baseline SIRT1 activity.

    • Co-treatment: Expose cells to Cisplatin (20 µM) to induce oxidative stress, alongside Agrimol B (10 µM) for 24h.

    • ROS Quantification: Stain cells with DCFDA (10 µM) for 30 mins. Quantify intracellular ROS via flow cytometry (FITC channel).

    • Protein Validation: Extract nuclear and cytoplasmic protein fractions. Perform Western Blotting for SIRT1, nuclear Nrf2, and downstream SOD2 to confirm pathway activation/inhibition.

Workflow Seed 1. Seed Cells (HepG2, PC-3, A549) Treat 2. Drug Treatment (Agrimol B vs Cisplatin) Seed->Treat Split Treat->Split Assay1 3A. Cytotoxicity (MTT Assay) Split->Assay1 Assay2 3B. ROS Profiling (DCFDA Staining) Split->Assay2 Assay3 3C. Protein Analysis (Western Blot) Split->Assay3 Data 4. Data Synthesis & IC50 Calculation Assay1->Data Assay2->Data Assay3->Data

Caption: Self-validating experimental workflow for comparative cytotoxicity and mechanistic profiling.

References

  • Title: Identification of NQO1 as a target of herbal drug agrimol B in hepatocellular carcinoma Source: Australian Journal of Chemistry URL
  • Title: Targeted degradation of NDUFS1 by agrimol B promotes mitochondrial ROS accumulation and cytotoxic autophagy arrest in hepatocellular carcinoma Source: Free Radical Biology & Medicine / PubMed URL
  • Title: Agrimol B: A Potent Inhibitor of the PGC-1α/NRF1/TFAM Signaling Pathway in Cancer Therapeutics Source: BenchChem URL
  • Title: Agrimol B alleviates cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 signaling pathway in mice Source: Acta Biochimica et Biophysica Sinica / PMC URL
  • Title: Has vitamin E any shreds of evidence in cisplatin‐induced toxicity Source: Journal of Biochemical and Molecular Toxicology / ResearchGate URL
  • Title: Agrimol B | SIRT1 Activator | MedChemExpress Source: MedChemExpress URL

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Comparative

Stereochemical Validation of (R)-(-)-Agrimol B: A Comparative Methodological Guide

As drug development pipelines increasingly focus on complex natural products, the rigorous confirmation of absolute stereochemistry has become a non-negotiable quality control metric. (R)-(-)-Agrimol B (CAS 55576-66-4),...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on complex natural products, the rigorous confirmation of absolute stereochemistry has become a non-negotiable quality control metric. (R)-(-)-Agrimol B (CAS 55576-66-4), a highly active acylphloroglucinol derivative isolated from the root-sprouts of Agrimonia pilosa Ledeb, exemplifies this challenge .

The biological efficacy of Agrimol B—specifically its ability to act as a potent SIRT1 activator, suppress PPARγ-driven adipogenesis, and induce G0 cell cycle arrest in cancer models—is intrinsically tied to its 3D spatial orientation 2. The (R)-enantiomer provides the exact "lock-and-key" fit required for these target interactions.

G Agrimol (R)-(-)-Agrimol B SIRT1 SIRT1 Activation Agrimol->SIRT1 Up-regulates PPARg PPARγ Suppression Agrimol->PPARg Down-regulates cMYC c-MYC / SKP2 Reduction Agrimol->cMYC Down-regulates Adipo Inhibits Adipogenesis SIRT1->Adipo PPARg->Adipo Cancer G0 Cell Cycle Arrest cMYC->Cancer

Signaling pathways modulated by (R)-(-)-Agrimol B in adipogenesis and cancer.

This guide objectively compares the three leading analytical methodologies used to confirm the stereochemistry of (R)-(-)-Agrimol B: Single-Crystal X-Ray Diffraction (XRD), Electronic Circular Dichroism (ECD), and Chiral High-Performance Liquid Chromatography (HPLC).

Objective Methodological Comparison

When confirming the absolute configuration of a chiral molecule with the formula C37H46O12, researchers must balance definitive structural proof against sample preservation, cost, and throughput.

  • Single-Crystal X-Ray Diffraction (XRD): The absolute gold standard. Because Agrimol B lacks heavy halogen atoms, researchers must rely on the anomalous dispersion of oxygen atoms to calculate the Flack parameter 3. A Flack parameter near 0 definitively confirms the absolute configuration.

  • Electronic Circular Dichroism (ECD) with TDDFT: The most practical spectroscopic method. Agrimol B possesses multiple chromophores (aromatic rings and carbonyls). The chiral environment perturbs the electronic transitions of these chromophores, yielding a distinct Cotton effect that can be matched against computational models 4.

  • Chiral HPLC: The optimal choice for determining enantiomeric excess (ee%) in routine batch testing, relying on transient diastereomeric complexes formed with a chiral stationary phase.

Quantitative Performance Matrix
MethodologyPrimary OutputSample RequirementDestructive?DefinitivenessThroughput
Single-Crystal XRD Absolute Configuration (Flack Parameter)>1 mg (High purity, crystalline)NoVery High (Gold Standard)Low (Crystal growth is the bottleneck)
ECD + TDDFT Absolute Configuration (Cotton Effect)~1 mg (Solution)NoHighMedium (Requires computational time)
Chiral HPLC Enantiomeric Excess (ee%)<0.1 mg (Solution)Yes (unless prepped)Moderate (Requires reference standards)High (Minutes per run)

Experimental Workflows & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not only list steps but explain why they are performed and how they self-validate.

Workflow cluster_0 Method 1: ECD + TDDFT cluster_1 Method 2: X-Ray Crystallography Start Agrimol B Sample ECD Acquire ECD Spectrum (200-400 nm) Start->ECD Crystal Single Crystal Growth (Slow Evaporation) Start->Crystal TDDFT TDDFT Computation (B3LYP/6-311G) ECD->TDDFT Match Overlay & Match Cotton Effects TDDFT->Match XRD Cu Kα Diffraction Crystal->XRD Flack Calculate Flack Parameter (~0) XRD->Flack

Comparative workflows for the stereochemical validation of Agrimol B.

Protocol A: ECD Spectroscopy and TDDFT Computational Validation

This method is highly recommended for Agrimol B due to the difficulty of growing single crystals of bulky polyphenols.

  • Sample Preparation: Dissolve 1.0 mg of (R)-(-)-Agrimol B in HPLC-grade Methanol to a final concentration of 0.2 mg/mL.

    • Causality: Methanol is chosen because it is UV-transparent above 210 nm. This prevents solvent absorption interference with the critical π→π* and n→π* transitions of the phloroglucinol chromophores.

  • Spectral Acquisition: Record the spectrum from 200 to 400 nm using a Chirascan CD spectrometer (1 mm quartz cuvette, 25 °C).

    • Self-Validation Step: Run a pure methanol blank immediately before the sample to establish a baseline. Subtract this baseline to isolate the true Agrimol B signal and eliminate optical artifacts from the cuvette.

  • Conformational Search & TDDFT: Perform a conformational search using Molecular Mechanics (MMFF94 force field). Optimize the lowest-energy conformers at the B3LYP/6-311G(d,p) level. Calculate the theoretical ECD spectrum using Time-Dependent Density Functional Theory (TDDFT).

  • Overlay & Assignment: Overlay the experimental and calculated spectra. A matching negative Cotton effect confirms the (R)-configuration.

Protocol B: Single-Crystal X-Ray Diffraction (XRD)

If absolute, non-inferred proof is required for regulatory submissions, XRD is mandatory.

  • Crystal Growth: Dissolve 5 mg of (R)-(-)-Agrimol B in a minimal amount of an Ethyl Acetate/Hexane mixture (1:1). Allow for slow evaporation at 4 °C over 7–14 days.

    • Causality: Slow evaporation at low temperatures reduces thermal kinetic energy, allowing the bulky Agrimol B molecules to pack into a highly ordered, defect-free crystal lattice rather than precipitating amorphously.

  • Diffraction Analysis: Mount a suitable crystal and collect data using a diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å).

    • Causality: Cu Kα radiation is explicitly chosen over Mo Kα. Because Agrimol B contains only light atoms (C, H, O), the heavier oxygen atoms provide sufficient anomalous scattering only at the longer Cu Kα wavelength, which is necessary to determine absolute stereochemistry without heavy-atom derivatization.

  • Refinement: Solve the structure using direct methods (SHELXT).

    • Self-Validation Step: Check the Flack parameter. A value of 0.00(10) validates the (R)-configuration, whereas a value near 1.0 indicates the inverted (S)-configuration.

Protocol C: Chiral HPLC for Batch Purity (Enantiomeric Excess)

Once the absolute configuration is established, Chiral HPLC is used to ensure batch-to-batch stereochemical purity.

  • System Setup: Equip the HPLC with a polysaccharide-based chiral column (e.g., Chiralcel OD-H, 250 × 4.6 mm, 5 μm). Prepare an isocratic mobile phase of n-Hexane/Isopropanol (85:15, v/v).

    • Causality: The non-polar hexane maintains the structural integrity of the chiral stationary phase, while the protic isopropanol modulates the hydrogen-bonding interactions between the stationary phase and the hydroxyl groups of Agrimol B, allowing for baseline separation.

  • System Suitability (Self-Validation): Inject 10 μL of a racemic Agrimol B standard. Ensure the resolution (Rs) between the (R) and (S) peaks is > 1.5. This proves the system is actively discriminating between enantiomers.

  • Sample Analysis: Inject the (R)-(-)-Agrimol B sample. Calculate the ee% based on the peak area relative to any detectable (S)-enantiomer.

References

1.[Studies on the chemical constituents from the root-sprouts of Agrimonia pilosa Ledeb] - Yao Xue Xue Bao (via BOC Sciences). 2. Agrimol B | SIRT1 Activator | MedChemExpress. 3. Agrimonia pilosa Ledeb: Phytochemistry, Ethnopharmacology, pharmacology of an important traditional herbal medicine - ResearchGate. 4. The Medicinal Plant Agrimonia pilosa Ledeb.: Botanical Description, Traditional Use, Phytochemistry and Pharmacology - ResearchGate.

Sources

Validation

The Physics of Agrimol B's Spectral Signatures

Title: Analytical Characterization of Agrimol B: An Infrared (IR) Spectroscopy Comparison Guide Introduction Agrimol B (C37H46O12) is a highly bioactive trimeric acylphloroglucinol isolated from the traditional medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Characterization of Agrimol B: An Infrared (IR) Spectroscopy Comparison Guide

Introduction Agrimol B (C37H46O12) is a highly bioactive trimeric acylphloroglucinol isolated from the traditional medicinal plant Agrimonia pilosa Ledeb[1]. Recognized for its potent pharmacological properties—including the arrest of prostate and lung cancer cells at the G0 phase and significant acetylcholinesterase (AChE) inhibition[2][3]—Agrimol B is a molecule of high interest in modern drug development.

However, distinguishing Agrimol B from its structural analogs (such as the dimeric pseudo-aspidin or monomeric flavonoids like quercetin) requires rigorous analytical validation[1][]. Infrared (IR) spectroscopy serves as a frontline technique for this purpose. This guide provides an in-depth comparative analysis of the IR spectral signatures of Agrimol B, detailing the causality behind its vibrational modes and outlining a self-validating experimental protocol for its precise characterization.

The structural complexity of Agrimol B is defined by its three acylphloroglucinol moieties linked by methylene bridges[5]. The most critical feature dictating its IR spectrum is the presence of extensive intramolecular hydrogen bonds (IHBs) between the phenolic hydroxyl (-OH) groups and the adjacent acyl carbonyl (C=O) groups[5].

  • The Chelated Carbonyl (C=O) Shift: In a standard unassociated ketone, the C=O stretch appears around 1710 cm⁻¹. In Agrimol B, the strong IHBs weaken the C=O double bond character, causing a pronounced red-shift to approximately 1630–1640 cm⁻¹.

  • The Broadened Hydroxyl (-OH) Band: The same hydrogen bonding network restricts the O-H stretching vibration. Instead of a sharp peak at 3600 cm⁻¹ (typical of free -OH), Agrimol B exhibits a broad, intense band between 3200 and 3350 cm⁻¹.

  • Aromatic and Aliphatic Modes: The core aromatic rings (C=C) vibrate near 1600 cm⁻¹, while the aliphatic side chains (methyl and methylene groups) produce distinct C-H stretching peaks in the 2850–2960 cm⁻¹ region.

Comparative IR Peak Analysis

To objectively evaluate Agrimol B, we must benchmark its IR peaks against alternative compounds found in Agrimonia pilosa extracts: Pseudo-aspidin (a dimeric acylphloroglucinol) and Quercetin (a standard flavonoid)[1][3].

Table 1: Comparative IR Spectroscopy Peaks and Structural Causality

Functional Group / ModeAgrimol B (Trimer)Pseudo-aspidin (Dimer)Quercetin (Flavonoid)Structural Causality
-OH Stretch ~3250 cm⁻¹ (Broad)~3270 cm⁻¹ (Broad)~3300 cm⁻¹ (Broad)The trimeric structure of Agrimol B creates a denser IHB network, shifting the -OH peak slightly lower than dimers/flavonoids[5].
C=O Stretch ~1635 cm⁻¹~1640 cm⁻¹~1660 cm⁻¹Acyl carbonyls in phloroglucinols are highly chelated. Flavonoid C=O (Quercetin) is part of a pyrone ring, absorbing at higher frequencies[3].
C=C Aromatic ~1605 cm⁻¹~1600 cm⁻¹~1610 cm⁻¹Skeletal ring vibrations. Highly conserved across phenolic and phloroglucinol derivatives.
Aliphatic C-H 2850–2960 cm⁻¹2850–2950 cm⁻¹Weak / AbsentAgrimol B and Pseudo-aspidin possess multiple alkyl chains (butyryl/propyl groups) absent in the core structure of Quercetin[].
C-O Phenolic ~1160 cm⁻¹~1150 cm⁻¹~1200 cm⁻¹C-O stretching coupled with O-H in-plane bending.

Experimental Methodology: Attenuated Total Reflectance (ATR) FTIR Protocol

Why ATR-FTIR over KBr Pellets? Traditional KBr pellet preparation is fundamentally flawed for analyzing highly hydrogen-bonded molecules like Agrimol B. KBr is hygroscopic; any absorbed atmospheric moisture will produce a massive artifact peak at ~3400 cm⁻¹, completely masking the critical chelated -OH stretch of the sample. ATR-FTIR utilizing a monolithic diamond crystal eliminates moisture interference and preserves the solid-state hydrogen bonding network.

Step-by-Step Workflow:

  • System Purge and Background Acquisition:

    • Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, empty diamond crystal.

    • Causality: Eliminates atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) interference, ensuring that any peaks in the -OH region belong strictly to the sample.

  • Sample Application and Compression:

    • Action: Place 1–2 mg of purified Agrimol B powder directly onto the center of the diamond crystal. Lower the pressure anvil until the torque slips (standardized pressure).

    • Causality: The evanescent wave generated in ATR only penetrates 0.5 to 2.0 µm into the sample. Intimate, uniform contact is required to achieve a high signal-to-noise ratio without altering the crystalline structure.

  • Spectral Acquisition:

    • Action: Acquire the sample spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ mid-infrared range.

  • Data Processing (ATR Correction):

    • Action: Apply an ATR correction algorithm using the spectrometer's software (assuming a refractive index of ~1.5 for organic solids).

    • Causality: In ATR, the depth of penetration is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the band intensities, making the spectrum directly comparable to transmission database libraries.

Structural Validation Logic

Below is the logical workflow for the spectral assignment and structural confirmation of Agrimol B.

G A Agrimol B Isolate (Solid State) B ATR-FTIR Spectroscopy (Diamond Crystal) A->B Direct Application C Spectral Peak Assignment B->C D Chelated -OH & C=O (3250 & 1635 cm⁻¹) C->D Intramolecular H-Bonds E Aromatic C=C & Alkyl C-H (1605 & 2950 cm⁻¹) C->E Core Skeleton F Orthogonal Validation (LC-MS & NMR) D->F E->F G Structural Confirmation (Trimeric Acylphloroglucinol) F->G Data Synthesis

Workflow for the structural validation of Agrimol B using ATR-FTIR and orthogonal techniques.

Conclusion

The IR spectrum of Agrimol B is not merely a fingerprint; it is a direct physical manifestation of its trimeric acylphloroglucinol architecture. The pronounced red-shifts in the hydroxyl and carbonyl regions serve as definitive proof of its dense intramolecular hydrogen bonding network[5]. By utilizing ATR-FTIR and comparing these specific shifts against dimers like pseudo-aspidin, researchers can rapidly and non-destructively validate the integrity of Agrimol B formulations for downstream preclinical applications.

References

  • [Studies on the chemical constituents from the root-sprouts of Agrimonia pilosa Ledeb] . nih.gov. 1

  • Agrimonia pilosa: A Phytochemical and Pharmacological Review - PMC . nih.gov.2

  • Acetylcholinesterase Inhibition by Flavonoids from Agrimonia pilosa . researchgate.net. 3

  • CAS 55576-66-4 (Agrimol B) - BOC Sciences . bocsci.com.

  • Correlation Effects in Trimeric Acylphloroglucinols - MDPI . mdpi.com. 5

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (R)-(-)-Agrimol B

(R)-(-)-Agrimol B, a polyphenol with demonstrated anti-adipogenic and anticancer properties, requires meticulous handling to ensure the safety of laboratory personnel.[1][2] This guide provides an in-depth operational pl...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-(-)-Agrimol B, a polyphenol with demonstrated anti-adipogenic and anticancer properties, requires meticulous handling to ensure the safety of laboratory personnel.[1][2] This guide provides an in-depth operational plan for the safe use of (R)-(-)-Agrimol B, focusing on personal protective equipment (PPE), procedural workflows, and disposal.

The cytotoxic nature of (R)-(-)-Agrimol B, which has been shown to impede the cell cycle progression of cancer cells, necessitates that it be handled with the same precautions as other potent cytotoxic agents.[2] Occupational exposure to such compounds can occur through skin contact, inhalation of aerosols or dust, and accidental ingestion.[3] Therefore, a comprehensive safety strategy is paramount.

Hazard Identification and Risk Assessment

The foundation of a robust safety protocol is a thorough understanding of the compound's hazards. According to its Safety Data Sheet (SDS), (R)-(-)-Agrimol B is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[4]

Given its cytotoxic potential, it is prudent to handle (R)-(-)-Agrimol B in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosol or dust generation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are critical to prevent exposure to (R)-(-)-Agrimol B.[5][6] A risk assessment should guide the specific PPE required for each task.[6] The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) Double Gloves (Chemotherapy-rated), Disposable Gown, N95 Respirator, Safety Goggles with Side ShieldsHigh risk of generating airborne particulates. An N95 respirator is crucial to prevent inhalation.[4][7] Double gloving provides an extra layer of protection against contamination.
Dissolving and Solution Preparation Double Gloves (Chemotherapy-rated), Disposable Gown, Safety Goggles with Side Shields, Face Shield (if splashing is possible)Risk of splashes and spills. A face shield offers broader protection for the face.[5][7]
Cell Culture and In Vitro Assays Double Gloves (Chemotherapy-rated), Disposable Gown, Safety Goggles with Side ShieldsStandard practice for handling cytotoxic agents in a sterile environment to protect both the user and the cell culture.[5]
Waste Disposal Double Gloves (Chemotherapy-rated), Disposable Gown, Safety Goggles with Side ShieldsPrevents exposure to contaminated materials during the disposal process.

For handling cytotoxic compounds, it is recommended to use gloves that have been tested according to the ASTM D6978-05 standard, which is specifically designed for protection against chemotherapy drugs.[8] This standard is significantly more stringent than others.[8] Always check the manufacturer's specifications for compatibility with the solvents being used.

Procedural Workflow for Safe Handling

The following step-by-step protocols are designed to create a self-validating system of safety, where each step builds upon the previous one to minimize risk.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Shoe Covers (if required): Don two pairs of shoe covers before entering the designated handling area.[7]

  • Gown: Wear a disposable, back-closing gown made of a low-permeability fabric.[7] Ensure complete coverage.

  • Respirator/Mask: If required, don a fit-tested N95 respirator.[7] For lower-risk activities, a surgical mask may be appropriate.[3]

  • Eye and Face Protection: Put on safety goggles with side shields. If there is a risk of splashing, add a face shield.[5][7]

  • Gloves: Don the first pair of chemotherapy-rated gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, with the cuffs extending over the sleeves of the gown.[7]

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated cytotoxic waste container.

  • Gown and Shoe Covers: Remove the gown and outer shoe covers before leaving the immediate handling area.[7] Dispose of them in the appropriate cytotoxic waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Face and Eye Protection: Remove the face shield and goggles.

  • Respirator/Mask: Remove the respirator or mask.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with (R)-(-)-Agrimol B.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling (R)-(-)-Agrimol B Assess_Task Assess Task Type Start->Assess_Task Weighing Weighing Solid Assess_Task->Weighing Solid Form Solution_Prep Solution Preparation Assess_Task->Solution_Prep Liquid Form In_Vitro In Vitro Assays Assess_Task->In_Vitro Cell-based Work PPE_High High-Level PPE: - Double Chemo-Gloves - Gown - N95 Respirator - Goggles Weighing->PPE_High PPE_Medium Medium-Level PPE: - Double Chemo-Gloves - Gown - Goggles - Face Shield (optional) Solution_Prep->PPE_Medium PPE_Standard Standard-Level PPE: - Double Chemo-Gloves - Gown - Goggles In_Vitro->PPE_Standard Proceed Proceed with Caution PPE_High->Proceed PPE_Medium->Proceed PPE_Standard->Proceed

Caption: PPE selection workflow for handling (R)-(-)-Agrimol B.

Spill Management and Disposal

Prompt and proper management of spills is crucial to prevent wider contamination.[3]

A dedicated spill kit for cytotoxic agents should be readily available and include:

  • Written instructions for use.[6]

  • Warning signs to isolate the area.[6]

  • A full set of PPE (respirator, gown, double gloves, goggles, shoe covers).[6]

  • Absorbent materials.

  • A scoop and scraper for solid materials.

  • Designated cytotoxic waste bags.

  • Alert and Isolate: Immediately alert others in the vicinity and secure the area.[6]

  • Don PPE: Put on the full set of PPE from the spill kit.[6]

  • Containment: For liquid spills, cover with absorbent material. For solid spills, gently cover to avoid making dust airborne.

  • Cleanup: Carefully collect the spilled material and absorbent pads using a scoop or other tools and place them in the cytotoxic waste bag.

  • Decontamination: Clean the spill area with an appropriate decontaminating agent.

  • Disposal: Dispose of all cleanup materials and contaminated PPE as cytotoxic waste.

All materials that come into contact with (R)-(-)-Agrimol B, including gloves, gowns, pipette tips, and culture flasks, must be disposed of as cytotoxic waste.[3] This waste should be segregated into clearly labeled, leak-proof containers for incineration. Follow all institutional and local regulations for hazardous waste disposal.

References

  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.). Retrieved from [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). Retrieved from [Link]

  • Which Protective Gloves for Cytotoxic Drugs? (n.d.). Retrieved from [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS - Halyard Health. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Greenbook. (2015, April 13). Retrieved from [Link]

  • Agrimol B present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed. (2021, June 4). Retrieved from [Link]

  • Agrimol B alleviates cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 signaling pathway in mice - PubMed. (2024, April 25). Retrieved from [Link]

  • Agrimol B alleviates cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 signaling pathway in mice - Semantic Scholar. (2024, February 23). Retrieved from [Link]

  • Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed. (2022, December 14). Retrieved from [Link]

  • Targeted degradation of NDUFS1 by agrimol B promotes mitochondrial ROS accumulation and cytotoxic autophagy arrest in hepatocellular carcinoma - PubMed. (2024, August 1). Retrieved from [Link]

  • Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC. (2022, December 14). Retrieved from [Link]

Sources

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